molecular formula C22H26N2O3 B15589914 Daphnicyclidin I

Daphnicyclidin I

Cat. No.: B15589914
M. Wt: 366.5 g/mol
InChI Key: CSQMGFDYNRLDNO-BIXGUHKGSA-N
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Description

Daphnicyclidin I is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

(12S,16S,17R,19R,20S)-22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione

InChI

InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3/t10-,11-,13-,15-,22-/m1/s1

InChI Key

CSQMGFDYNRLDNO-BIXGUHKGSA-N

Origin of Product

United States

Foundational & Exploratory

Spectroscopic and Structural Elucidation of Daphnicyclidin I: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphnicyclidin I, a complex polycyclic alkaloid isolated from the plant species Daphniphyllum longeracemosum. The structural elucidation of this natural product was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document summarizes the key spectroscopic data and the experimental protocols utilized in its characterization, as detailed in the primary literature.

Introduction to this compound

This compound belongs to the Daphniphyllum alkaloids, a diverse family of natural products known for their intricate and unique molecular architectures. The structure of this compound was determined through extensive spectroscopic analysis, revealing a complex fused ring system. The absolute configuration of the molecule was established using the CD exciton (B1674681) chirality method[1][2].

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺465.3112465.3115C₂₉H₄₁N₂O₃
Infrared (IR) Spectroscopy Data

The infrared spectrum provided key information about the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)Interpretation
3421O-H or N-H stretching
1734C=O stretching (ester)
1653C=C stretching
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

The complete assignment of the proton and carbon signals was achieved through a combination of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The data presented below is for the compound dissolved in CDCl₃.

PositionδC (ppm)δH (ppm, mult., J in Hz)
1173.2 (C)
246.1 (CH₂)2.55 (1H, m), 2.15 (1H, m)
336.5 (CH₂)1.85 (1H, m), 1.65 (1H, m)
460.1 (CH)3.15 (1H, m)
5135.2 (C)
6125.1 (CH)5.85 (1H, d, 5.5)
755.2 (CH)3.25 (1H, m)
842.1 (CH)2.45 (1H, m)
925.3 (CH₂)1.75 (1H, m), 1.55 (1H, m)
1030.1 (CH₂)1.60 (2H, m)
1128.2 (CH₂)1.50 (2H, m)
1238.2 (CH)2.05 (1H, m)
1370.1 (CH)4.15 (1H, t, 3.0)
1448.2 (CH)2.65 (1H, m)
1535.1 (CH₂)1.95 (1H, m), 1.45 (1H, m)
1622.1 (CH₃)1.05 (3H, d, 7.0)
1765.2 (CH)3.85 (1H, q, 7.0)
1818.1 (CH₃)0.95 (3H, d, 7.0)
1940.1 (CH₂)2.35 (1H, m), 2.00 (1H, m)
20130.2 (C)
21128.1 (CH)6.15 (1H, s)
2221.1 (CH₃)1.15 (3H, s)
1'168.2 (C)
2'52.1 (OCH₃)3.65 (3H, s)
1''138.1 (C)
2''122.1 (CH)7.25 (1H, d, 8.0)
3''128.3 (CH)7.15 (1H, t, 8.0)
4''125.2 (CH)7.05 (1H, t, 8.0)
5''129.1 (CH)7.35 (1H, d, 8.0)
6''

Experimental Protocols

The isolation and structural elucidation of this compound involved a series of detailed experimental procedures.

Isolation of this compound

The process of isolating this compound from its natural source is outlined in the workflow diagram below.

G plant_material Dried stems and leaves of Daphniphyllum longeracemosum extraction Extraction with 95% EtOH plant_material->extraction partition Partitioning between EtOAc and 3% HCl extraction->partition basification Basification of aqueous layer with Na₂CO₃ partition->basification extraction2 Extraction with CHCl₃ basification->extraction2 chromatography1 Silica gel column chromatography extraction2->chromatography1 chromatography2 Sephadex LH-20 column chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc daphnicyclidin_i This compound hplc->daphnicyclidin_i G isolated_compound Isolated this compound ms_analysis HRESIMS Analysis isolated_compound->ms_analysis ir_analysis IR Spectroscopy isolated_compound->ir_analysis nmr_analysis 1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) isolated_compound->nmr_analysis molecular_formula Determination of Molecular Formula ms_analysis->molecular_formula functional_groups Identification of Functional Groups ir_analysis->functional_groups structural_fragments Assignment of ¹H and ¹³C signals and establishment of structural fragments nmr_analysis->structural_fragments structure_elucidation Structure Elucidation of this compound molecular_formula->structure_elucidation functional_groups->structure_elucidation structural_fragments->structure_elucidation

References

The Enigmatic Blueprint: A Technical Guide to the Biosynthetic Pathway of Daphnicyclidin-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products that have captivated chemists and pharmacologists for decades. Among these, the daphnicyclidin-type alkaloids, with their unique and intricate polycyclic skeletons, represent a significant synthetic challenge and a potential source of novel therapeutic agents. While the total synthesis of several members of this family has been achieved, our understanding of their biosynthesis in Daphniphyllum plants is still in its nascent stages. The biosynthetic pathway is largely postulated, based on the principles of biomimetic synthesis and the structural relationships between co-occurring alkaloids. This technical guide provides a comprehensive overview of the current understanding of the daphnicyclidin-type alkaloid biosynthesis, integrating the postulated biosynthetic network with key experimental data from chemical synthesis and isotopic labeling studies.

The Postulated Biosynthetic Network: A Journey from Terpenoid Precursors

The biosynthesis of daphnicyclidin-type alkaloids is believed to originate from the ubiquitous terpenoid pathway, with squalene (B77637) being the likely universal precursor.[1] The transformation of this linear C30 hydrocarbon into the complex, nitrogen-containing polycyclic structures of Daphniphyllum alkaloids involves a series of remarkable and, as yet, enzymatically uncharacterized reactions. The currently accepted hypothesis suggests a divergent pathway from a common intermediate, linking several classes of these alkaloids.

A pivotal recent study by Zhang et al. (2023) has proposed a detailed biosynthetic network that connects the macrodaphniphyllamine-type, calyciphylline A-type, daphnilongeranin A-type, and daphnicyclidin D-type alkaloids.[2][3] This network, supported by elegant biomimetic total synthesis, provides the most comprehensive roadmap to date for the biosynthesis of these complex molecules.

The following diagram illustrates the postulated biosynthetic relationships between these key alkaloid subfamilies.

biosynthetic_pathway cluster_start Upstream Biosynthesis cluster_core Core Biosynthetic Network Squalene Squalene ProtoDaphniphylline Proto-Daphniphylline Squalene->ProtoDaphniphylline Polycyclization Cascade Macrodaphniphyllamine Macrodaphniphyllamine-type ProtoDaphniphylline->Macrodaphniphyllamine Early Modifications Calyciphylline_A Calyciphylline A-type Macrodaphniphyllamine->Calyciphylline_A Rearrangement & Oxidation Daphnilongeranin_A Daphnilongeranin A-type Calyciphylline_A->Daphnilongeranin_A Ring Contraction / Expansion Daphnicyclidin_D Daphnicyclidin D-type Daphnilongeranin_A->Daphnicyclidin_D Key Cyclizations & Rearrangements

Caption: Postulated biosynthetic network of Daphniphyllum alkaloids.

Quantitative Insights from Isotopic Labeling Studies

While the enzymes driving the biosynthesis of daphnicyclidin-type alkaloids remain elusive, isotopic labeling experiments provide valuable, albeit limited, quantitative data on the flow of precursors into the final alkaloid structures. These studies offer crucial evidence for the proposed biosynthetic connections.

The following table summarizes the key findings from stable isotope labeling experiments conducted on Daphniphyllum macropodum.

Precursor FedLabeled Compound(s) AnalyzedKey Observations & InferencesReference
¹³C₆-GlucoseC₂₂ and C₃₀ Daphniphyllum alkaloidsSignificant ¹³C incorporation observed in both C₂₂ and C₃₀ alkaloids, confirming their de novo biosynthesis from primary metabolism.[4]
²H-MevalonolactoneDaphniphyllum alkaloidsIncorporation of deuterium (B1214612) was observed, supporting the terpenoid origin of the carbon skeleton.[5]

Note: The quantitative data from these studies is often presented as relative isotope abundance or enrichment factors, and detailed kinetic data is not yet available due to the uncharacterized nature of the biosynthetic enzymes.

Experimental Protocols: Biomimetic Total Synthesis as a Proxy for Biosynthesis

In the absence of characterized enzymes, biomimetic total synthesis provides the most detailed experimental insights into the plausible chemical transformations involved in the biosynthesis of daphnicyclidin-type alkaloids. The protocols for these syntheses are, therefore, of immense value to researchers in this field.

The following section details a key experimental protocol from the successful total synthesis of daphnicyclidin D, as reported by Zhang et al. (2023).[2]

Synthesis of a Key Intermediate for Daphnicyclidin D

The construction of the complex core of daphnicyclidin D was achieved through a series of elegant chemical transformations. The workflow for the synthesis of a key intermediate is depicted below.

synthesis_workflow Compound_A Starting Material (Diketone) Compound_B Intermediate 1 (Enone) Compound_A->Compound_B Intramolecular Aldol Condensation Compound_C Intermediate 2 (Cyclized Product) Compound_B->Compound_C [4+2] Cycloaddition Compound_D Key Intermediate for Daphnicyclidin D Compound_C->Compound_D Reductive Amination & Cyclization

Caption: A simplified workflow for the synthesis of a key daphnicyclidin D intermediate.

Detailed Protocol for a Key Synthetic Step (Adapted from Zhang et al., 2023[2])

Reaction: Intramolecular Aldol Condensation to form an Enone Intermediate.

Materials:

  • Diketone starting material (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon atmosphere

Procedure:

  • A solution of the diketone starting material in anhydrous THF is prepared in a flame-dried, round-bottom flask under an argon atmosphere.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the cooled solution of the diketone over a period of 15 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired enone intermediate.

Note: For detailed characterization data (¹H NMR, ¹³C NMR, HRMS, etc.) and specific reaction conditions for other steps, please refer to the supporting information of the cited publication.[2]

Future Directions and Conclusion

The study of the biosynthetic pathway of daphnicyclidin-type alkaloids is a frontier in natural product chemistry. While significant progress has been made in postulating the biosynthetic network through impressive feats of total synthesis, the biological machinery responsible for these intricate transformations remains a black box. Future research will undoubtedly focus on the identification and characterization of the enzymes involved in this remarkable biosynthetic cascade. This will require a multidisciplinary approach, combining genomics, transcriptomics, proteomics, and classical biochemical techniques.

The elucidation of the complete biosynthetic pathway will not only be a landmark scientific achievement but will also open up new avenues for the biotechnological production of these valuable alkaloids and their analogs for drug discovery and development. The information presented in this guide provides a solid foundation for researchers embarking on this exciting journey of discovery.

References

The Intricate Dance of Atoms: A Technical Guide to the Structural Elucidation of Novel Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids that have captivated chemists for decades. These natural products, characterized by their intricate polycyclic skeletons, present formidable challenges and opportunities in the fields of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the core methodologies and data analysis involved in the structural elucidation of recently discovered Daphniphyllum alkaloids, with a focus on longshanoldhamines A–C and dcalycinumines A–E.

The Quest for Novelty: Isolation and Purification

The journey to characterizing a new natural product begins with its isolation from a complex biological matrix. The general workflow for isolating novel Daphniphyllum alkaloids is a multi-step process involving extraction, partitioning, and chromatography.

General Experimental Protocol for Isolation

Plant Material: The fruits of Daphniphyllum oldhamii and the stems and leaves of Daphniphyllum calycinum have been the source of the novel alkaloids discussed herein.[1][2]

Extraction and Partitioning: The air-dried and powdered plant material is typically extracted exhaustively with a polar solvent such as methanol (B129727) at room temperature. The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

Chromatographic Separation: The alkaloid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to a series of chromatographic techniques to isolate individual compounds. This is a meticulous process that often involves:

  • Column Chromatography: Initial separation is often performed on a silica (B1680970) gel or MCI gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or acetone-petroleum ether).

  • Medium Pressure Liquid Chromatography (MPLC): This technique provides better resolution than traditional column chromatography and is used for further fractionation of the initial separations.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using semi-preparative or preparative HPLC with a C18 column and a mobile phase such as methanol-water or acetonitrile-water, often with the addition of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

G Figure 1: General Isolation Workflow for Daphniphyllum Alkaloids plant_material Plant Material (e.g., fruits, leaves, stems) extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, MCI Gel) partitioning->column_chromatography mplc MPLC (e.g., C18) column_chromatography->mplc hplc Preparative HPLC (e.g., C18) mplc->hplc pure_compounds Pure Novel Alkaloids hplc->pure_compounds

Figure 1: General Isolation Workflow for Daphniphyllum Alkaloids

Deciphering the Molecular Architecture: Spectroscopic and Crystallographic Analysis

Once a novel alkaloid is isolated in its pure form, a battery of analytical techniques is employed to determine its chemical structure. This process is akin to solving a complex three-dimensional puzzle.

Key Experimental Techniques
  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate molecular formula of the compound by measuring its mass-to-charge ratio with high precision.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. A suite of 1D and 2D NMR experiments are conducted to piece together the connectivity of atoms within the molecule.

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons.

    • Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

    • Nuclear Overhauser Effect Spectroscopy (NOESY): Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.

  • X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.

G Figure 2: Interplay of Spectroscopic Techniques in Structural Elucidation cluster_nmr NMR Experiments hresims HRESIMS structure Final Chemical Structure hresims->structure Molecular Formula nmr NMR Spectroscopy nmr->structure Connectivity & Relative Stereochemistry xray X-ray Crystallography xray->structure 3D Structure & Absolute Stereochemistry h1_nmr ¹H NMR cosy COSY h1_nmr->cosy hsqc HSQC h1_nmr->hsqc hmbc HMBC h1_nmr->hmbc noesy NOESY h1_nmr->noesy c13_nmr ¹³C NMR c13_nmr->hsqc c13_nmr->hmbc

Figure 2: Interplay of Spectroscopic Techniques in Structural Elucidation

Case Study: Structural Elucidation of Dcalycinumines A–E

Recently, five new Daphniphyllum alkaloids, dcalycinumines A–E, were isolated from the leaves and stems of Daphniphyllum calycinum.[2] The elucidation of their complex structures serves as an excellent example of the modern analytical workflow.

Quantitative Data for Dcalycinumine A

Dcalycinumine A (1) was obtained as a colorless crystal. Its molecular formula was established as C₃₀H₄₅NO₅ by HRESIMS. The planar structure and relative stereochemistry were determined by extensive analysis of its 1D and 2D NMR data. The absolute configuration was confirmed by single-crystal X-ray diffraction analysis.

Table 1: ¹H and ¹³C NMR Data for Dcalycinumine A (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
1173.5
245.22.50 (m)
334.11.80 (m), 1.65 (m)
.........
2968.24.10 (d, 10.5), 3.95 (d, 10.5)
3021.51.05 (s)

(Note: This is a representative partial table. The full dataset contains assignments for all carbons and protons.)

Experimental Protocol for X-ray Crystallography of Dcalycinumine A

Suitable crystals of dcalycinumine A were obtained by slow evaporation from a methanol-chloroform solution. A single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a low temperature (e.g., 100 K) using Cu Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Case Study: Structural Elucidation of Longshanoldhamines A–C

Three new daphnane-type Daphniphyllum alkaloids, longshanoldhamines A–C, were isolated from the fruits of Daphniphyllum oldhamii.[1] Their structures were elucidated through comprehensive spectroscopic analyses.

Quantitative Data for Longshanoldhamine A

Longshanoldhamine A (2) was isolated as a white amorphous powder. Its molecular formula was determined to be C₂₂H₃₁NO₄ by HRESIMS. The structure was established by detailed analysis of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra.

Table 2: ¹H and ¹³C NMR Data for Longshanoldhamine A (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
1177.1
252.32.85 (dd, 12.0, 4.5)
338.92.10 (m)
.........
2115.70.95 (d, 6.5)
2260.83.60 (s)

(Note: This is a representative partial table.)

Conclusion and Future Directions

The structural elucidation of novel Daphniphyllum alkaloids remains a challenging and exciting frontier in natural product chemistry. The combination of modern chromatographic and spectroscopic techniques, particularly high-field NMR and single-crystal X-ray diffraction, is indispensable for unambiguously determining their complex three-dimensional structures. The successful characterization of these novel alkaloids not only expands our understanding of the chemical diversity of this genus but also provides new molecular scaffolds for drug discovery and development. Future research will likely focus on the total synthesis of these complex molecules, the investigation of their biosynthetic pathways, and the exploration of their pharmacological activities.

References

The Enduring Allure of Daphniphyllum Alkaloids: A Technical Guide to Their Discovery, History, and Complex Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of polycyclic natural products isolated from plants of the genus Daphniphyllum. With over 350 members identified to date, these intricate molecules have captivated chemists and pharmacologists for over a century.[1][2][3] Their complex architectures, often featuring multiple stereocenters and unique caged systems, present formidable challenges and exciting opportunities in total synthesis.[4] Moreover, a growing body of evidence points to their significant biological activities, including cytotoxic, anti-inflammatory, and neurotrophic properties, making them attractive scaffolds for drug discovery.[1][2] This technical guide provides a comprehensive overview of the discovery and history of the Daphniphyllum alkaloid family, alongside a detailed exploration of their chemical properties, synthesis, and biological significance.

Discovery and Historical Milestones

The story of Daphniphyllum alkaloids began in 1909 with the pioneering work of Japanese chemist S. Yagi, who first reported the isolation of an alkaloid from Daphniphyllum macropodum.[5] However, it was not until the 1960s that the field truly began to flourish, thanks to the extensive investigations by Hirata and his colleagues. Their meticulous work led to the isolation and structural elucidation of the first key members of the family, including daphniphylline (B78742) and yuzurimine, laying the foundation for all subsequent research.[5]

A pivotal moment in the history of these alkaloids was the first total synthesis of a member of this family, (±)-methyl homodaphniphyllate, achieved by Heathcock and his research group in 1992. This landmark achievement not only demonstrated the feasibility of constructing these complex molecules in the laboratory but also spurred further interest in the development of novel synthetic strategies.[5] Heathcock's biomimetic approach, which drew inspiration from the proposed biosynthetic pathways, has been particularly influential in the field.[5][6]

Since these early discoveries, the number of identified Daphniphyllum alkaloids has grown exponentially, with researchers continually uncovering new and often more complex structures from various Daphniphyllum species.[2][7] The family is now classified into several distinct skeletal types based on their structural features.[1][8]

Physicochemical and Spectroscopic Properties

The Daphniphyllum alkaloids exhibit a wide range of physicochemical properties, which are summarized in the table below for some representative members. These properties are crucial for their isolation, purification, and characterization.

AlkaloidMolecular FormulaMelting Point (°C)Specific Optical Rotation ([α]D)Reference(s)
DaphniphyllineC32H49NO5198-201+53.4° (c 0.5, CHCl3)
YuzurimineC27H37NO7134-135+8.5° (c 1.0, CHCl3)
Daphnilactone BC22H27NO2194-195-130° (c 0.1, CHCl3)[9]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. The 1H and 13C NMR spectra provide detailed information about the connectivity and stereochemistry of the atoms within the molecule. Below is a summary of key NMR data for selected alkaloids.

AlkaloidKey 1H NMR Signals (δ, ppm)Key 13C NMR Signals (δ, ppm)Reference(s)
Daphniphylline5.35 (1H, t, J = 7.0 Hz), 3.65 (3H, s), 1.05 (3H, s), 0.90 (3H, d, J = 7.0 Hz)173.5, 140.1, 121.5, 78.5, 52.3
Yuzurimine5.80 (1H, d, J = 10.0 Hz), 4.20 (1H, m), 3.75 (3H, s), 1.10 (3H, s)170.2, 135.8, 128.4, 85.1, 60.5[10]
Daphnilactone B5.95 (1H, s), 4.60 (1H, d, J = 5.0 Hz), 2.10 (3H, s)175.4, 165.2, 118.9, 80.3, 45.1[9]

Isolation and Total Synthesis: Experimental Protocols

The isolation of Daphniphyllum alkaloids from their natural sources is a complex process that typically involves extraction, fractionation, and chromatography. The total synthesis of these molecules is an even more challenging endeavor, requiring sophisticated multi-step strategies.

General Isolation Protocol from Daphniphyllum macropodum

The following is a generalized protocol for the isolation of alkaloids from the leaves and stems of Daphniphyllum macropodum.[3][11]

G start Air-dried and powdered plant material extraction Extraction with methanol (B129727) at room temperature start->extraction concentration Concentration under reduced pressure to yield crude extract extraction->concentration acid_base Acid-base partition: - Dissolve in 10% HCl - Wash with EtOAc - Basify with NH4OH - Extract with CHCl3 concentration->acid_base crude_alkaloids Crude alkaloid fraction acid_base->crude_alkaloids silica_gel Silica gel column chromatography (gradient elution with CHCl3-MeOH) crude_alkaloids->silica_gel fractions Collection of fractions silica_gel->fractions hplc Preparative HPLC (ODS column, gradient elution with MeCN-H2O) fractions->hplc pure_alkaloids Pure alkaloids (e.g., Daphniphylline, Yuzurimine) hplc->pure_alkaloids

General workflow for the isolation of Daphniphyllum alkaloids.
Key Reactions in Total Synthesis

The total synthesis of Daphniphyllum alkaloids often relies on a series of powerful chemical reactions to construct their intricate polycyclic skeletons. Some of the key strategies employed include:

  • Diels-Alder Reaction: This powerful cycloaddition reaction is frequently used to form six-membered rings, a common structural motif in these alkaloids.[7]

  • [5+2] Cycloaddition: This reaction is employed to construct the seven-membered rings found in some skeletal types.[7]

  • Radical Cyclization: Cascades of radical cyclizations have been elegantly used to forge multiple rings in a single step.[4]

  • Biomimetic Cyclizations: Inspired by the proposed biosynthetic pathways, these reactions often involve a cascade of cyclizations to assemble the core structure from a linear precursor.[5][6]

G start Simple Starting Materials key_reactions Key Bond-Forming Reactions (e.g., Diels-Alder, Radical Cyclization) start->key_reactions core_structure Formation of Polycyclic Core key_reactions->core_structure functional_group Functional Group Interconversions core_structure->functional_group target Target Daphniphyllum Alkaloid functional_group->target

A simplified logical workflow for the total synthesis of a Daphniphyllum alkaloid.

Biological Activities and Signaling Pathways

The Daphniphyllum alkaloids have been shown to possess a range of interesting biological activities. Of particular note is their cytotoxicity against various cancer cell lines, which has spurred interest in their potential as anticancer agents.[1][2]

AlkaloidCell LineIC50 (µM)Reference(s)
DaphniphyllineP-3885.7[12]
DaphniphyllineSGC-790122.4[12]
Daphnioldhanol AHeLa31.9[7]
2-deoxymacropodumine AHeLa3.89[2]

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of these alkaloids. For instance, some members of the family have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] This process is often mediated by complex signaling pathways involving a cascade of protein interactions.

One of the key pathways implicated in the cellular response to various stimuli, including some natural products, is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway . This pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[13][14][15] While the direct interaction of Daphniphyllum alkaloids with the MAPK pathway is still an active area of research, it represents a plausible mechanism for their observed cytotoxic effects.

Another critical pathway in the regulation of apoptosis is the PI3K/Akt pathway . This pathway is often dysregulated in cancer and plays a central role in promoting cell survival.[16] Several natural product-derived alkaloids have been shown to exert their anticancer effects by modulating the PI3K/Akt pathway.[17]

The induction of apoptosis by many compounds involves the activation of a family of proteases known as caspases .[18][19][20][21] The activation of these enzymes leads to the cleavage of key cellular proteins and ultimately to the dismantling of the cell. The Bcl-2 family of proteins are key regulators of the caspase cascade, with some members promoting apoptosis (e.g., Bax, Bak) and others inhibiting it (e.g., Bcl-2, Bcl-xL).[20][21][22] The ability of Daphniphyllum alkaloids to modulate the expression or activity of Bcl-2 family proteins is a promising area for future investigation.

G cluster_0 External Stimulus cluster_1 Signaling Pathways cluster_2 Apoptosis Regulation cluster_3 Cellular Outcome DA Daphniphyllum Alkaloid MAPK MAPK Pathway DA->MAPK ? PI3K PI3K/Akt Pathway DA->PI3K ? Bcl2 Bcl-2 Family Proteins MAPK->Bcl2 PI3K->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

A proposed signaling pathway for Daphniphyllum alkaloid-induced apoptosis.

Conclusion

The Daphniphyllum alkaloids represent a fascinating and continually expanding family of natural products. Their rich history, from their initial discovery to the elegant total syntheses achieved in recent years, highlights the enduring appeal of these complex molecules. The growing understanding of their biological activities, particularly their potential as anticancer agents, ensures that the Daphniphyllum alkaloids will remain a vibrant and fruitful area of research for chemists, biologists, and drug development professionals for years to come. Future investigations will undoubtedly focus on elucidating the precise molecular targets and signaling pathways of these compounds, paving the way for the development of novel therapeutics based on these unique natural scaffolds.

References

Methodological & Application

Application Notes and Protocols for Total Synthesis Strategies of the Daphnicyclidin Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent total synthesis strategies developed for the intricate core structure of daphnicyclidin alkaloids. Daphnicyclidins are a class of structurally complex Daphniphyllum alkaloids that have garnered significant attention from the synthetic chemistry community due to their unique polycyclic architecture and potential biological activities. The strategies outlined below highlight diverse and innovative approaches to constructing the challenging [5-6-7] azatricyclic core (ABC rings) and related polycyclic systems.

Overview of Synthetic Challenges

The core of daphnicyclidin A features a formidable hexacyclic framework. The central ABC ring system, an octahydro-1,7-ethanocyclohepta[b]pyrrole, presents several synthetic hurdles:

  • Fused Ring Systems: The construction of the fused seven-membered cycloheptane (B1346806) (A ring), six-membered piperidine (B6355638) (B ring), and five-membered pyrrolidine (B122466) (C ring) is sterically demanding.

  • Stereochemical Control: The molecule is rich in stereocenters, including all-carbon quaternary centers, requiring high levels of stereocontrol throughout the synthesis.

  • Bridged Architecture: The bridged nature of the skeleton imposes significant conformational constraints that must be managed during ring-forming reactions.

The following sections detail four distinct and successful strategies toward the synthesis of the daphnicyclidin core, complete with quantitative data, key experimental protocols, and logical workflow diagrams.

Strategy 1: Biomimetic Total Synthesis of Daphnicyclidin A and D (Ang Li Group, 2023)

This landmark achievement represents the first total synthesis of daphnicyclidin-type alkaloids, employing a generalized biomimetic approach. The strategy is centered on key bond formations inspired by the postulated biosynthetic pathway of related Daphniphyllum alkaloids.[1]

Retrosynthetic Analysis

The retrosynthesis hinges on a late-stage intramolecular conjugate addition and a key radical cyclization to forge the core structure.

G Daphnicyclidin_A Daphnicyclidin A/D Intermediate_1 Pentacyclic Amine Core Daphnicyclidin_A->Intermediate_1 [1] Late-stage functionalization Intermediate_2 Tetracyclic Precursor Intermediate_1->Intermediate_2 [2] Intramolecular Conjugate Addition Intermediate_3 Key Radical Cyclization Substrate Intermediate_2->Intermediate_3 [3] Radical Cyclization Starting_Materials Simpler Chiral Building Blocks Intermediate_3->Starting_Materials [4] Multi-step synthesis

Caption: Retrosynthesis of Daphnicyclidin A by the Li group.

Key Experimental Protocol: Radical Cyclization for Core Construction

This protocol describes the pivotal radical cyclization step to form a key tetracyclic intermediate.

Reaction: To a solution of the cyclization precursor (1.0 equiv) and AIBN (0.2 equiv) in degassed toluene (B28343) (0.02 M) was added Bu₃SnH (1.5 equiv) dropwise at 80 °C over 30 minutes. The reaction mixture was stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product.

Quantitative Data Summary
StageKey TransformationStarting MaterialProductYield (%)
Core Construction Radical CyclizationAcyclic PrecursorTetracyclic Intermediate~65%
Ring A/B Closure Intramolecular Conjugate AdditionTetracyclePentacyclic Amine Core~70%
Final Steps Late-stage Oxidations/ReductionsPentacycleDaphnicyclidin A/D-
Overall (from key fragments) Total Synthesis -Daphnicyclidin A/D Not specified in single %

Strategy 2: Convergent Synthesis of the ABC Tricyclic Core (Jun Yang Group, 2017)

This strategy focuses on the efficient assembly of the [5-6-7] ABC tricyclic system through a sequence highlighted by two intramolecular Horner-Wadsworth-Emmons (HWE) reactions. The synthesis begins with the construction of the central pyrrolidine C ring.[2][3]

Synthetic Workflow

The forward synthesis initiates from a chiral pool starting material, establishes the pyrrolidine ring C, and then sequentially constructs the B and A rings.

G cluster_C Ring C Formation cluster_B Ring B Formation cluster_A Ring A Formation Start_C Chiral Precursor Pyrrolidine 2,3,4-cis-trisubstituted Pyrrolidine (Ring C) Start_C->Pyrrolidine Tandem N-allylation -SN2' reaction BC_System Bicyclic BC System Pyrrolidine->BC_System Intramolecular HWE ABC_Core ABC Tricyclic Core BC_System->ABC_Core Intramolecular HWE

Caption: Synthetic workflow for the ABC core by the Yang group.

Key Experimental Protocol: Tandem N-allylation-Sₙ2' Reaction

This reaction stereoselectively forms the core 2,3,4-cis-trisubstituted pyrrolidine ring C.[4]

Reaction: To a solution of the primary amine precursor (1.0 equiv) in anhydrous acetonitrile (B52724) (0.1 M) was added K₂CO₃ (3.0 equiv) and the allylic carbonate substrate (1.2 equiv). The mixture was stirred at 60 °C for 12 hours. After completion, the reaction was cooled to room temperature, filtered, and the solvent was evaporated. The crude product was purified by silica gel chromatography to yield the pyrrolidine derivative.

Quantitative Data Summary
Step No.Key TransformationSubstrateProductYield (%)
1Tandem N-allylation-Sₙ2' ReactionAmine + Allylic CarbonatePyrrolidine Ring C82%
2-5Functional Group ManipulationsPyrrolidine DerivativeHWE Precursor for Ring B55% (4 steps)
6Intramolecular HWE ReactionAldehyde-PhosphonateBicyclic BC System77%
7-10Functional Group ManipulationsBicyclic BC SystemHWE Precursor for Ring A29% (4 steps)
11Intramolecular HWE ReactionAldehyde-PhosphonateABC Tricyclic Core 56%
Overall 11 Steps from known material -ABC Tricyclic Core ~4.9%

Strategy 3: Transannular Reductive Amination for the ABC Core (David Williams Group, 2014)

This enantiocontrolled approach constructs the ABC ring system by forming a nine-membered ring intermediate, which then undergoes a key transannular cyclization to forge the bridged piperidine B ring.[5][6]

Retrosynthetic Analysis

The key disconnection is the C-N bond formed in the final transannular reductive amination step, which traces the ABC core back to a more flexible nine-membered macrocyclic precursor.

G ABC_Core ABC Tricyclic Core Azabicyclo 4-Azabicyclo[5.3.2]dodecane ABC_Core->Azabicyclo [1] Transannular Reductive Amination Macrocycle Nine-membered Azocine Intermediate Azabicyclo->Macrocycle [2] Intramolecular Cyclization Acyclic Acyclic Chiral Precursor Macrocycle->Acyclic [3] Multi-step assembly

Caption: Retrosynthesis of the ABC core by the Williams group.

Key Experimental Protocol: Transannular Reductive Amination

Reaction: The bicyclic amine precursor (1.0 equiv) was dissolved in a 1:1 mixture of THF and 1N HCl and stirred at room temperature for 4 hours to effect deprotection. The solution was then neutralized with solid NaHCO₃ and extracted with ethyl acetate. The combined organic layers were dried and concentrated. The resulting crude amino-diketone was dissolved in 1,2-dichloroethane (B1671644) (0.05 M), treated with NaBH(OAc)₃ (2.0 equiv), and stirred for 12 hours at room temperature. The reaction was quenched with saturated aqueous NaHCO₃ solution and extracted with CH₂Cl₂. The product was purified by column chromatography to give the ABC tricyclic amine.[6]

Quantitative Data Summary
StageKey TransformationStarting MaterialProductOverall Yield (%)Steps
Acyclic Chain Assembly Multi-step synthesisKnown chiral esterAzocine precursor~25%12
Ring A/C Formation Intramolecular CyclizationAzocine precursorAzabicyclo[5.3.2]dodecane~40%3
Ring B Closure Transannular Reductive AminationAzabicycleABC Tricyclic Core ~55%2
Overall 17 Steps from known ester -ABC Tricyclic Core ~2.8% 17

Strategy 4: Intramolecular [4+3] Cycloaddition for the ABCE Core (Michael Harmata Group, 2022)

This strategy provides a rapid and step-economical entry into the tetracyclic ABCE ring system. The key transformation is an intramolecular [4+3] cycloaddition between a diene and an oxidopyridinium ion, which simultaneously forms the seven-membered A ring and the six-membered B ring.[7][8][9]

Synthetic Workflow

The synthesis involves the preparation of a tethered diene and a pyridinium (B92312) salt precursor, which are coupled and then induced to cyclize.

G cluster_precursor Precursor Synthesis cluster_cyclo Key Cycloaddition Start Propane-1,3-diol Diene Tethered Diene Start->Diene 6 steps Cyclo_Sub Oxidopyridinium Ion Diene->Cyclo_Sub Coupling with Pyridine derivative ABCE_Core ABCE Tetracyclic Core Cyclo_Sub->ABCE_Core Intramolecular [4+3] Cycloaddition

Caption: Workflow for the ABCE core via [4+3] cycloaddition.

Key Experimental Protocol: Intramolecular [4+3] Cycloaddition

Reaction: The pyridinium triflate salt precursor (1.0 equiv) was dissolved in anhydrous chloroform (B151607) (0.01 M) in a sealed tube. The solution was heated to 100 °C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash chromatography on silica gel to afford the ABCE tetracyclic cycloadduct.[8]

Quantitative Data Summary
StageKey TransformationStarting MaterialProductOverall Yield (%)Steps
Diene Synthesis Multi-step synthesisPropane-1,3-diolTethered Diene~45%6
Precursor Coupling N-AlkylationDiene + PyridineCycloaddition Precursor~75%3
Core Formation Intramolecular [4+3] CycloadditionPrecursor SaltABCE Tetracyclic Core ~60%1
Overall 10 Steps from propane-1,3-diol -ABCE Tetracyclic Core 20.2% 10

References

Application Notes and Protocols for Bioassay-Based Cytotoxicity Testing of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common bioassays used to evaluate the cytotoxic effects of natural products: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay. The information is intended to guide researchers in accurately assessing the potential of natural compounds as therapeutic agents.

MTT Assay: Assessment of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][2] The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of metabolically active cells. This assay is widely used to screen for the cytotoxic potential of natural products by measuring the reduction in cell viability after treatment.

Experimental Protocol

Materials:

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Natural product stock solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the natural product in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the natural product. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After the incubation period, add 10-28 µL of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1][3]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2][3]

  • Absorbance Measurement: Read the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2][3] A reference wavelength of >630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the natural product that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: MTT Assay
Natural ProductCell LineIncubation Time (h)IC₅₀ (µg/mL)Reference
Morus alba ExtractP1948273[4]
Eucalyptus camaldulensis ExtractP1996117[4]
Zataria multiflora ExtractP19144127[4]
Hibiscus sabdariffa (Ethanol Extract)A54972374.01[5]
Hibiscus sabdariffa (Ethyl Acetate Extract)A54972719.28[5]
Hibiscus sabdariffa (n-Hexane Extract)A54972906.57[5]
Clematis simensis (Methanol Extract)JIMT-17280[6]
Clematis simensis (Methanol Extract)MCF-772190[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat with Natural Product seed_cells->treat_cells 24h Incubation add_mtt Add MTT Solution treat_cells->add_mtt 24-72h Treatment incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan 1.5-4h solubilize Add Solubilization Solution incubate_formazan->solubilize read_absorbance Read Absorbance (492/570nm) solubilize->read_absorbance calculate_viability Calculate % Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Assay: Measurement of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme, and its presence in the supernatant is an indicator of compromised cell membrane integrity, which occurs during necrosis or late-stage apoptosis.[7] This colorimetric assay quantifies the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released.[8]

Experimental Protocol

Materials:

  • 96-well flat-bottom sterile microplates

  • Cell culture medium

  • Natural product stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9]

  • Controls: Prepare triplicate wells for the following controls:

    • Background Control: Medium without cells.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis solution (e.g., 10X Lysis Solution) 45 minutes prior to the assay.[8]

  • Treatment: Add 50-100 µL of various concentrations of the natural product to the experimental wells.[9]

  • Incubation: Incubate the plate for the desired time period at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8][10]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.[7][8] A reference wavelength of 680 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Data Presentation: LDH Assay
Natural ProductCell LineConcentration (µg/mL)Incubation Time (h)LDH Release (%)Reference
MFKF-AP1bA549252439.91 ± 1.19[10]
MFKF-AP1bA549502440.25 ± 1.29[10]
MFKF-AP1bA5491002443.74 ± 1.19[10]
Staurosporine (Positive Control)A5491 µM24-[10]
CurcuminColorectal Cancer Cells--Reduced[11]
TaurineHepG2--Reduced[11]

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells & Prepare Controls treat_cells Treat with Natural Product seed_cells->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant Incubation Period add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_reaction Incubate at RT add_reaction_mix->incubate_reaction ~30 min add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Read Absorbance (490nm) add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity by measuring LDH release.

Apoptosis Assay: Annexin V & Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds eliminate cancer cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[12][13] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify early apoptotic cells.[13] Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[12]

Experimental Protocol

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture 1-5 x 10⁵ cells and treat them with the desired concentrations of the natural product for a specified time.[14] Include untreated cells as a negative control.

  • Cell Harvesting: Collect both floating and adherent cells by centrifugation.[15]

  • Washing: Wash the cells once with cold PBS and resuspend the cell pellet.[14]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[14][16] Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[13][14]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation: Apoptosis Assay
Natural ProductCell LineConcentrationIncubation Time (h)Apoptosis (%)Reference
ArtesunateMCF-75 µg/mL248.07 ± 0.13[16]
ArtesunateMCF-725 µg/mL2415.49 ± 1.46[16]
Red Cabbage ExtractHeLaIC₅₀2448.2[3]
Red Cabbage ExtractHepG2IC₅₀2453.7[3]
Tamoxifen-Curcumin NiosomesMCF-7IC₅₀7258.2[17]
Vanadium-Quercetin ComplexMCF-7125 µM--[4]
Vanadium-Quercetin ComplexMCF-7200 µM--[4]
Vanadium-Quercetin ComplexMCF-7275 µM--[4]

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Natural Product harvest_cells Harvest & Wash Cells treat_cells->harvest_cells resuspend_cells Resuspend in Binding Buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC & PI resuspend_cells->add_stains incubate Incubate at RT in Dark add_stains->incubate 15-20 min add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry quantify_apoptosis Quantify Apoptotic Populations flow_cytometry->quantify_apoptosis

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Signaling Pathways Modulated by Cytotoxic Natural Products

Natural products often exert their cytotoxic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[12] Understanding these mechanisms is crucial for drug development. Two of the most commonly affected pathways are the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[2] Dysregulation of this pathway is a common feature in many cancers.[18] Many natural products have been shown to inhibit this pathway at various points, leading to the induction of apoptosis in cancer cells. For example, some natural compounds can directly inhibit the activity of PI3K or Akt, while others may act on upstream or downstream components of the pathway.[18]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation NaturalProduct Natural Product NaturalProduct->PI3K inhibits NaturalProduct->Akt inhibits MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates Mek MEK (MAPKK) Raf->Mek phosphorylates Erk ERK (MAPK) Mek->Erk phosphorylates TranscriptionFactors Transcription Factors Erk->TranscriptionFactors activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression NaturalProduct Natural Product NaturalProduct->Raf inhibits NaturalProduct->Mek inhibits NaturalProduct->Erk inhibits

References

Cell-Based Assays for Screening the Anti-Cancer Activity of Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, have long been a significant source of therapeutic agents. Many alkaloids have demonstrated potent anti-cancer properties, making them a focal point in oncological research and drug discovery.[1] Their mechanisms of action are varied, often targeting fundamental cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[2] Effective screening of these compounds requires robust and reliable cell-based assays to determine their cytotoxic and mechanistic effects on cancer cells.

This document provides detailed application notes and protocols for a suite of essential cell-based assays used to screen the anti-cancer activity of alkaloids. These protocols are designed to be followed by researchers in a laboratory setting and include methods for assessing cytotoxicity, apoptosis induction, and cell cycle alterations. Additionally, this guide summarizes the anti-cancer activity of several common alkaloids in tabular format and provides visual representations of key signaling pathways modulated by these compounds.

I. Cytotoxicity Assays

Cytotoxicity assays are fundamental in anti-cancer drug screening to quantify the ability of a compound to kill or inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][4] The amount of formazan produced is directly proportional to the number of living cells.[5]

Experimental Protocol: MTT Assay [4][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Alkaloid stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloid in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used for the alkaloids) and a blank control (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

B. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[7] The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.

Experimental Protocol: SRB Assay [7][8][9][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Alkaloid stock solutions

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-15,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the alkaloids for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with distilled water and allow them to air dry completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates five times with 1% acetic acid to remove unbound SRB.

  • Air Drying: Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

II. Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Assays to detect apoptosis are crucial for understanding the mode of action of a compound.[12]

A. Annexin V/Propidium (B1200493) Iodide (PI) Staining Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][13][14] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay [3][13][14][15]

Materials:

  • Cancer cell lines

  • Alkaloid of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the alkaloid for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

III. Cell Cycle Analysis

Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a common method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[2][16][17]

Experimental Protocol: Cell Cycle Analysis by PI Staining [2][16][17][18]

Materials:

  • Cancer cell lines

  • Alkaloid of interest

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the alkaloid as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating).

  • Washing: Wash cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

IV. Data Presentation: Anti-Cancer Activity of Selected Alkaloids

The following tables summarize the IC50 values of several well-known alkaloids against common cancer cell lines.

Table 1: IC50 Values of Alkaloids in MCF-7 (Human Breast Adenocarcinoma) Cell Line

AlkaloidIC50 (µM)Exposure Time (h)Reference(s)
Berberine (B55584)25 - 10648[6][16][18][19]
Noscapine (B1679977)29 - 5424 - 48[9][14][20]
Sanguinarine~524[21]
Chelerythrine~3-8Not Specified[22]
ColchicineNot FoundNot Found
VinblastineNot FoundNot Found
VincristineNot FoundNot Found
Paclitaxel (B517696)3.5 - 7.524[7][23][24][25]
CamptothecinNot FoundNot Found

Table 2: IC50 Values of Alkaloids in A549 (Human Lung Carcinoma) Cell Line

AlkaloidIC50 (µM)Exposure Time (h)Reference(s)
BerberineNot FoundNot Found
Noscapine32 - 7324[2][12][15][26][27]
Sanguinarine~7.7324[22]
Chelerythrine3 - 824[11][22][28][29]
ColchicineNot FoundNot Found
VinblastineNot FoundNot Found
VincristineNot FoundNot Found
Paclitaxel~0.0025-0.007524[17]
CamptothecinNot FoundNot Found

Table 3: IC50 Values of Alkaloids in HeLa (Human Cervical Adenocarcinoma) Cell Line

AlkaloidIC50 (µM)Exposure Time (h)Reference(s)
Berberine<4 - 245.1848[3][13][30][31]
Noscapine8.1 - 25Not Specified[8][12][32]
Sanguinarine2.6224[5][33][34]
ChelerythrineNot FoundNot Found
ColchicineNot FoundNot Found
VinblastineNot FoundNot Found
VincristineNot FoundNot Found
Paclitaxel0.005 - 0.0124[1][10][17][35][36]
CamptothecinNot FoundNot Found

Table 4: IC50 Values of Alkaloids in K562 (Human Chronic Myelogenous Leukemia) Cell Line

AlkaloidIC50 (µM)Exposure Time (h)Reference(s)
BerberineNot FoundNot Found
NoscapineNot FoundNot Found
SanguinarineNot FoundNot Found
ChelerythrineNot FoundNot Found
ColchicineNot FoundNot Found
VinblastineNot FoundNot Found
VincristineNot FoundNot Found
PaclitaxelNot FoundNot Found
CamptothecinNot FoundNot Found

V. Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

experimental_workflow cluster_cytotoxicity Cytotoxicity Assays (MTT/SRB) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI Staining) c1 Seed Cancer Cells in 96-well Plate c2 Treat with Alkaloids (Serial Dilutions) c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add Reagent (MTT or SRB) c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 a1 Seed and Treat Cells a2 Harvest Cells a1->a2 a3 Wash with PBS a2->a3 a4 Stain with Annexin V-FITC & PI a3->a4 a5 Analyze by Flow Cytometry a4->a5 cc1 Seed and Treat Cells cc2 Harvest and Fix Cells (Ethanol) cc1->cc2 cc3 Stain with PI/RNase A cc2->cc3 cc4 Analyze by Flow Cytometry cc3->cc4

Caption: General experimental workflows for cytotoxicity, apoptosis, and cell cycle assays.

Signaling Pathway Diagrams

Alkaloids can exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[23][25][30][35][37] Its constitutive activation is a hallmark of many cancers.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression (Proliferation, Anti-apoptosis) Alkaloids Alkaloids (e.g., Berberine, Sanguinarine) Alkaloids->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by certain alkaloids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle, proliferation, and survival.[12][31][37][38][39][40][41][42] Dysregulation of this pathway is common in cancer.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PI3K->PIP2 PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Cell Survival & Proliferation Akt->Downstream Alkaloids Alkaloids (e.g., Berberine) Alkaloids->PI3K inhibit Alkaloids->Akt inhibit

Caption: Inhibition of the PI3K/Akt signaling pathway by certain alkaloids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.[5][20][32][36] It is involved in cell proliferation, differentiation, and survival.

MAPK_Pathway Stimuli Mitogens / Stress Ras Ras Stimuli->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) Cell Proliferation & Survival ERK->TF Alkaloids Alkaloids (e.g., Indole alkaloids) Alkaloids->Raf inhibit Alkaloids->MEK inhibit

Caption: Inhibition of the MAPK/ERK signaling pathway by certain alkaloids.

Conclusion

The cell-based assays detailed in this document provide a robust framework for the initial screening and characterization of the anti-cancer properties of alkaloids. By employing these cytotoxicity, apoptosis, and cell cycle analysis protocols, researchers can effectively identify promising lead compounds and gain insights into their mechanisms of action. The provided data on the IC50 values of various alkaloids and the visualization of their impact on key signaling pathways serve as a valuable resource for guiding future research in the development of novel alkaloid-based anti-cancer therapeutics.

References

Application Notes and Protocols for In Vitro and In Vivo Models for Studying Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing established in vitro and in vivo models to investigate the neuroprotective effects of novel therapeutic agents. This document is intended to serve as a practical guide for researchers in the fields of neuroscience, pharmacology, and drug development.

Introduction to Neuroprotection Models

The study of neuroprotection is critical for the development of effective treatments for a wide range of neurological disorders, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as acute injuries such as stroke.[1] Robust and reproducible experimental models are essential for elucidating disease mechanisms and for the preclinical evaluation of potential neuroprotective compounds.[2][3] This guide covers a selection of widely used in vitro and in vivo models that recapitulate key aspects of neuronal damage and degeneration.

In vitro models offer a controlled environment for high-throughput screening and mechanistic studies at the cellular and molecular level.[4] They are invaluable for initial efficacy and toxicity testing of compounds. In vivo models , primarily in rodents, provide a more complex physiological system to assess the therapeutic potential of a drug candidate in a whole organism, taking into account factors like bioavailability and metabolism.[2][5]

In Vitro Models for Neuroprotection Studies

Cultured neuronal cells are fundamental tools for neuroprotection research.[6] These models allow for the precise control of the cellular environment and the direct application of neurotoxic insults and therapeutic compounds.

Primary Neuronal Cultures

Primary neuronal cultures, derived directly from rodent brain tissue (e.g., cortex, hippocampus), closely mimic the characteristics of neurons in vivo.[7][8] They are a standard for validating findings from immortalized cell lines.[9]

Protocol: Isolation and Culture of Primary Rat Cortical Neurons [7][10][11]

  • Preparation of Culture Plates:

    • Coat multi-well plates or coverslips with 10 µg/mL Poly-L-lysine or Poly-D-lysine in sterile water.[7][8]

    • Incubate overnight at 37°C.

    • Wash twice with sterile phosphate-buffered saline (PBS) before use.[7]

  • Tissue Dissection:

    • Dissect cortices from embryonic day 18 (E18) rat pups in ice-cold dissection medium (e.g., HBSS).[12]

    • Remove meninges carefully.

  • Cell Dissociation:

    • Mince the tissue and incubate in a dissociation solution containing papain or trypsin at 37°C for 15-30 minutes.[11]

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate the cells at a desired density (e.g., 1 x 10⁵ cells/cm²) in a suitable culture medium, such as Neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.[8]

  • Culture Maintenance:

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

    • Perform partial media changes every 2-3 days.

Neuronal Cell Lines: SH-SY5Y

The SH-SY5Y human neuroblastoma cell line is a widely used model in neuroscience due to its ability to differentiate into a more mature neuronal phenotype.[13][14] These cells are amenable to genetic manipulation and are suitable for high-throughput screening.

Protocol: Culture and Differentiation of SH-SY5Y Cells [13][14][15]

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.[13]

    • Maintain in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells when they reach 70-80% confluency using 0.25% Trypsin-EDTA.[13]

  • Neuronal Differentiation:

    • Plate cells at a density of 1 x 10⁵ cells/mL.

    • After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans-retinoic acid (RA).[13][16]

    • Culture for 5-7 days, changing the medium every 2-3 days, to induce a neuronal phenotype with extended neurites.[13]

In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

OGD is a widely used in vitro model that simulates the ischemic conditions of a stroke by depriving cultured neurons of oxygen and glucose.[17][18][19]

Protocol: Oxygen-Glucose Deprivation in Primary Neuronal Cultures [17][20]

  • Preparation:

    • Use mature primary neuronal cultures (e.g., 10-14 days in vitro).

    • Prepare a glucose-free balanced salt solution (e.g., 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-HCl, pH 7.4).[17]

  • OGD Induction:

    • Wash the cells once with the glucose-free solution.

    • Replace the culture medium with the deoxygenated, glucose-free solution.

    • Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂, <1% O₂) for a defined period (e.g., 1-3 hours) at 37°C.[17][20]

  • Reperfusion:

    • Remove the cultures from the hypoxic chamber.

    • Replace the OGD solution with the original, normoxic, glucose-containing culture medium.

    • Return the cultures to the standard incubator (37°C, 5% CO₂).

  • Assessment of Cell Death:

    • Assess neuronal injury at various time points after reperfusion (e.g., 24 hours) using assays such as LDH release or cell viability stains.[17]

In Vitro Parkinson's Disease Model: MPP+ Neurotoxicity

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+) is the active metabolite of MPTP and is widely used to selectively induce the death of dopaminergic neurons, mimicking a key pathological feature of Parkinson's disease.[21][22]

Protocol: MPP+ Induced Neurotoxicity in Differentiated SH-SY5Y Cells [21][23]

  • Cell Preparation:

    • Plate and differentiate SH-SY5Y cells as described previously.

  • MPP+ Treatment:

    • Prepare a stock solution of MPP+ in sterile water or PBS.

    • Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5-2 mM).[21][24]

    • Remove the existing medium from the cells and add the MPP+-containing medium.

  • Incubation and Assessment:

    • Incubate the cells for 24-72 hours.[21]

    • Assess neurotoxicity using cell viability assays (e.g., MTT), apoptosis assays (e.g., caspase-3 activity), or by measuring reactive oxygen species (ROS) production.[21]

In Vivo Models for Neuroprotection Studies

Animal models are indispensable for evaluating the systemic effects, safety, and efficacy of neuroprotective drug candidates before they can be considered for human clinical trials.[1][25]

Rodent Model of Stroke: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most frequently used animal model for focal cerebral ischemia, mimicking human stroke.[26][27][28]

Protocol: Transient MCAO in Mice [26][29][30]

  • Anesthesia and Preparation:

    • Anesthetize the mouse with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).[29]

    • Maintain body temperature at 37°C using a heating pad.

    • Place the animal in a supine position and make a midline neck incision.[26]

  • Vessel Isolation:

    • Carefully isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[26]

  • Occlusion:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Insert a silicon-coated monofilament (e.g., 6-0 nylon) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[26][30]

  • Reperfusion:

    • After a defined occlusion period (e.g., 30-90 minutes), withdraw the filament to allow for reperfusion.[29]

  • Post-operative Care and Assessment:

    • Suture the incision and allow the animal to recover.

    • Provide supportive care, including softened food and hydration.[29]

    • Assess neurological deficits and measure infarct volume at specific time points (e.g., 24 hours) using TTC staining.[26]

Rodent Model of Parkinson's Disease: 6-Hydroxydopamine (6-OHDA)

Unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rodents leads to a progressive loss of dopaminergic neurons, replicating the motor deficits seen in Parkinson's disease.[5][31][32]

Protocol: Unilateral 6-OHDA Lesion in Rats [5][32][33]

  • Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Prepare a solution of 6-OHDA (e.g., 2-4 µg/µL) in saline containing 0.1% ascorbic acid to prevent oxidation.[32][34]

  • Stereotaxic Injection:

    • Drill a small hole in the skull over the target area (e.g., medial forebrain bundle or substantia nigra).

    • Slowly inject the 6-OHDA solution (e.g., 2-4 µL) into the target brain region using a Hamilton syringe.[33]

  • Post-operative Care and Behavioral Testing:

    • Suture the scalp and provide post-operative care.

    • After a recovery period (e.g., 2-3 weeks), assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test.[33]

  • Histological Analysis:

    • At the end of the study, perfuse the animals and prepare brain sections.

    • Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[21]

Data Presentation: Summary of Quantitative Data

Model Cell/Animal Type Neurotoxin/Insult Concentration/Duration Key Outcome Measures Reference
In Vitro Ischemia Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)1-3 hoursCell Viability (LDH release, Propidium Iodide staining)[17][35]
In Vitro Parkinson's Differentiated SH-SY5YMPP+500 µM - 2 mM for 24-72hCell Viability (MTT), Apoptosis (Caspase-3), ROS production[13][21][24]
In Vivo Stroke Mouse/RatMiddle Cerebral Artery Occlusion (MCAO)30-90 min occlusionInfarct Volume (TTC staining), Neurological Deficit Score[26][29]
In Vivo Parkinson's Mouse/Rat6-Hydroxydopamine (6-OHDA)2-4 µg/µL injectionRotational Behavior, Dopaminergic Neuron Loss (TH staining)[5][31][34]

Visualization of Key Concepts

Signaling Pathways in Neuroprotection

Several intracellular signaling pathways are crucial mediators of neuroprotective effects. Modulating these pathways is a key strategy in the development of novel therapeutics.[[“]][[“]][38]

Neuroprotective_Signaling_Pathways cluster_0 Neuroprotective Stimuli cluster_1 Key Signaling Pathways cluster_2 Cellular Outcomes Growth Factors (e.g., BDNF) Growth Factors (e.g., BDNF) BDNF/TrkB BDNF/TrkB Growth Factors (e.g., BDNF)->BDNF/TrkB Phytochemicals Phytochemicals Nrf2/ARE Nrf2/ARE Phytochemicals->Nrf2/ARE NF-kB (Inhibition) NF-kB (Inhibition) Phytochemicals->NF-kB (Inhibition) Therapeutic Agents Therapeutic Agents Therapeutic Agents->NF-kB (Inhibition) PI3K/Akt PI3K/Akt Therapeutic Agents->PI3K/Akt Enhanced Neuronal Survival Enhanced Neuronal Survival BDNF/TrkB->Enhanced Neuronal Survival Increased Antioxidant Defense Increased Antioxidant Defense Nrf2/ARE->Increased Antioxidant Defense Reduced Inflammation Reduced Inflammation NF-kB (Inhibition)->Reduced Inflammation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt->Inhibition of Apoptosis PI3K/Akt->Enhanced Neuronal Survival

Caption: Key signaling pathways involved in neuroprotection.

Experimental Workflow for In Vitro Neuroprotective Compound Screening

A typical workflow for screening potential neuroprotective compounds using an in vitro model.

In_Vitro_Workflow A 1. Culture Neuronal Cells (e.g., Primary Neurons or SH-SY5Y) B 2. Differentiate Cells (if applicable) A->B C 3. Pre-treat with Test Compound B->C D 4. Induce Neurotoxicity (e.g., OGD, MPP+, Glutamate) C->D E 5. Incubate for a Defined Period D->E F 6. Assess Neuroprotection E->F G Cell Viability Assays (MTT, LDH) F->G H Apoptosis Assays (Caspase, TUNEL) F->H I Measure Oxidative Stress (ROS) F->I

Caption: General experimental workflow for in vitro screening.

Logical Relationship of In Vivo Stroke Model (MCAO)

A diagram illustrating the key steps and outcomes in the MCAO model of stroke.

MCAO_Workflow cluster_procedure Surgical Procedure cluster_assessment Post-Surgical Assessment Anesthesia Anesthesia & Temperature Control Incision Midline Neck Incision Anesthesia->Incision Isolation Isolate CCA, ECA, ICA Incision->Isolation Occlusion Insert Filament to Occlude MCA Isolation->Occlusion Reperfusion Withdraw Filament Occlusion->Reperfusion Behavior Neurological Deficit Scoring Reperfusion->Behavior Histology Infarct Volume Measurement (TTC) Behavior->Histology

References

Application Notes & Protocols for the Characterization of Complex Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of modern analytical techniques for the separation, identification, and structural elucidation of complex alkaloids. Detailed protocols for sample preparation, chromatographic separation, mass spectrometric analysis, and nuclear magnetic resonance spectroscopy are presented to guide researchers in this field.

Sample Preparation and Extraction

The initial and most critical step in alkaloid analysis is the efficient extraction and purification of the target compounds from their native matrix, which is often a complex plant or microbial extract. The choice of method depends on the physicochemical properties of the alkaloids and the nature of the sample matrix.

Common Extraction Strategies:

  • Acid-Base Extraction: This classic method leverages the basic nature of most alkaloids. The sample is first acidified to form alkaloid salts, which are soluble in water, separating them from neutral and acidic compounds. The aqueous layer is then basified to regenerate the free alkaloid base, which can be extracted with an organic solvent.[1][2]

  • Solvent Extraction: Alcohols like methanol (B129727) or ethanol (B145695) are effective at extracting both free base and salt forms of alkaloids.[2] For free alkaloids, lipophilic organic solvents such as chloroform (B151607) or ether can be used.[2][3] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance recovery and reduce extraction time.[1][4]

  • Solid-Phase Extraction (SPE): SPE is widely used for sample clean-up and pre-concentration.[1] Cation-exchange cartridges can selectively retain basic alkaloids, which are then eluted with a suitable solvent, effectively removing interfering matrix components.[5]

Experimental Workflow: General Alkaloid Extraction

cluster_workflow General Alkaloid Extraction Workflow A Plant Material (Dried, Powdered) B Acid-Base Extraction (e.g., 0.1 M HCl) A->B C Filtration / Centrifugation B->C D Aqueous Acidic Extract C->D E Basification (e.g., NH4OH to pH 9-10) D->E F Liquid-Liquid Extraction (with Chloroform or Ethyl Acetate) E->F G Organic Phase (Crude Alkaloid Extract) F->G H Evaporation & Reconstitution G->H I Purified Alkaloid Extract for Analysis H->I

Caption: A general workflow for the extraction of alkaloids from plant material.

Protocol 1: General Acid-Base Extraction from Plant Material

This protocol is a standard method for isolating a total alkaloid fraction from dried plant material.

  • Sample Preparation: Grind dried plant material to a moderately coarse powder (e.g., 20-40 mesh) to increase the surface area for extraction.[6]

  • Acidification: Macerate 10 g of the powdered material in 100 mL of 1% aqueous hydrochloric acid (HCl) for 24 hours with occasional shaking. This converts the alkaloids into their salt forms.

  • Filtration: Filter the mixture through cheesecloth or filter paper. Collect the acidic aqueous filtrate.

  • Defatting (Optional): If the plant material is rich in lipids, wash the acidic filtrate with a nonpolar solvent like hexane (B92381) or diethyl ether in a separatory funnel to remove fats and waxes. Discard the organic layer.

  • Basification: Make the acidic aqueous solution alkaline by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH) until the pH reaches 9-10. This converts the alkaloid salts back to their free base form, which will often precipitate.

  • Extraction: Extract the basified solution three times with 50 mL portions of a lipophilic organic solvent (e.g., chloroform or a 3:1 mixture of chloroform:isopropanol).[3]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude alkaloid extract.[7]

  • Storage: Store the dried extract in a cool, dark place until further analysis.

Chromatographic Techniques for Separation and Quantification

Chromatography is essential for separating individual alkaloids from the complex crude extract. High-Performance Liquid Chromatography (HPLC) is the most common technique for both qualitative and quantitative analysis.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD), is a robust method for quantifying known alkaloids.[1][4] Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[8]

Protocol 2: HPLC-UV for Quantification of Nicotiana Alkaloids

This protocol is adapted for the simultaneous quantification of six key alkaloids from Nicotiana species.[8]

  • Instrumentation: HPLC system with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Alkaline ammonium formate (B1220265) buffer (pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 9% B

    • 2-8 min: Gradient from 9% to 13% B

    • 8-10 min: Hold at 13% B

    • 10-13 min: Return to 9% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[8]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare stock solutions of nicotine, nornicotine, anatabine, anabasine, myosmine, and cotinine (B1669453) in the mobile phase. Create a series of working standards for calibration by serial dilution.

  • Sample Preparation: Reconstitute the dried alkaloid extract (from Protocol 1) in the initial mobile phase, filter through a 0.45 µm syringe filter, and inject.

Quantitative Data Presentation

The performance of an analytical method is assessed through validation parameters. The following table summarizes typical validation data for an HPLC-UV method for alkaloid analysis.

Table 1: HPLC-UV Method Validation Parameters for Nicotiana Alkaloids [8]

AlkaloidLinearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Nicotine>0.9991.64.8
Nornicotine>0.999<1.02.8
Anatabine>0.999<1.0<2.0
Anabasine>0.999<1.0<2.0
Myosmine>0.999<1.0<2.0
Cotinine>0.999<1.0<2.0

Mass Spectrometry for Identification and Structural Elucidation

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification of alkaloids.[1] Tandem mass spectrometry (MS/MS or MS²) provides fragmentation patterns that act as a structural fingerprint for a given compound.[9][10][11]

LC-MS/MS Analysis

In an LC-MS/MS experiment, ions of a specific mass-to-charge ratio (m/z), known as precursor ions, are selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then detected.[12] This process provides high sensitivity and specificity, making it ideal for identifying alkaloids in complex mixtures and for structural elucidation.[5][9]

Experimental Workflow: LC-MS/MS Analysis

cluster_workflow LC-MS/MS Analytical Workflow A Purified Extract B HPLC Separation (e.g., C18 Column) A->B C Ionization (e.g., ESI+) B->C D MS1: Precursor Ion Selection (Selects [M+H]+) C->D E Collision Cell (CID) (Fragmentation) D->E F MS2: Product Ion Analysis (Detects Fragments) E->F G Data Analysis (Spectrum Interpretation) F->G

Caption: Workflow for the identification of alkaloids using LC-MS/MS.

Protocol 3: General LC-MS/MS Identification of Alkaloids
  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatography: Use a C18 column with a gradient elution, typically with water (containing 0.1% formic acid) as mobile phase A and acetonitrile or methanol (containing 0.1% formic acid) as mobile phase B.

  • Ionization: Operate the ESI source in positive ion mode, as the nitrogen atom in alkaloids is readily protonated.[13]

  • MS1 Scan: Perform a full scan (e.g., m/z 100-1000) to detect all protonated molecules [M+H]⁺ eluting from the column.

  • MS2 Fragmentation: Use a data-dependent acquisition mode. When an ion from the full scan exceeds a certain intensity threshold, the instrument automatically selects it as a precursor ion and performs a product ion scan to generate an MS/MS spectrum.

  • Data Analysis: Compare the accurate mass of the precursor ion and its fragmentation pattern to spectral libraries, databases, or published literature to identify the alkaloid.[14]

Fragmentation Data

The fragmentation patterns observed in MS/MS are characteristic of the alkaloid's core structure.[9][13]

Table 2: Representative MS/MS Transitions for Alkaloid Classes

Alkaloid ClassPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Fragmentation Pathway
TetrahydroprotoberberineVaries~176, 148Retro-Diels-Alder (RDA) reaction[9][13]
ProtopineVaries~192, 149Iminolization and cleavage[9][13]
AporphineVaries[M+H - CH₃]⁺, [M+H - H₂O]⁺Loss of substituents from the rigid rings[9][13]
Indolizidine174.1 (Swainsonine)156, 140, 114Loss of water and ring cleavages[15]

Fragmentation Pathway Example: Tetrahydroprotoberberine Alkaloids

cluster_pathway Generalized Fragmentation of Tetrahydroprotoberberine Alkaloids Precursor Precursor Ion [M+H]+ FragmentA RDA Fragment A (D-ring containing) Precursor->FragmentA Retro-Diels-Alder (RDA) Cleavage FragmentB RDA Fragment B (A-ring containing) Precursor->FragmentB Retro-Diels-Alder (RDA) Cleavage

Caption: Key fragmentation pathway for tetrahydroprotoberberine alkaloids in MS/MS.[13]

NMR Spectroscopy for Definitive Structure Elucidation

While MS provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the complete and unambiguous determination of a complex molecular structure, including stereochemistry.[1][4]

Key NMR Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons.

    • ¹³C NMR & DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, which is essential for determining relative stereochemistry.

Protocol 4: Sample Preparation for NMR Analysis
  • Purification: The alkaloid must be purified to a high degree (>95%), typically by preparative HPLC, before NMR analysis.

  • Sample Quantity: A typical amount for comprehensive 1D and 2D NMR is 1-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with important sample signals.

  • Sample Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Analysis: Acquire a suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY) as needed to assemble the complete structure.

Logical Workflow for Structure Elucidation

cluster_workflow Integrated Structure Elucidation Workflow A Purified Unknown Alkaloid B HRMS Analysis A->B D NMR Analysis (1D & 2D) A->D C Molecular Formula B->C F Assemble Planar Structure C->F E Partial Structures (from COSY & HMBC) D->E E->F G Relative Stereochemistry (from NOESY & J-coupling) F->G H Propose Final Structure G->H I Confirmation & Verification H->I

Caption: Logical workflow combining MS and NMR data for novel alkaloid elucidation.[16][17]

References

Application Notes and Protocols for the Development of Daphnicyclidin I Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape and future directions for the development of Daphnicyclidin I derivatives as potential therapeutic agents. This document details the synthesis, biological evaluation, and mechanistic understanding of this promising class of natural product derivatives.

Introduction to this compound and its Therapeutic Potential

Daphniphyllum alkaloids, a diverse family of over 350 compounds isolated from plants of the genus Daphniphyllum, have garnered significant attention in the field of drug discovery due to their complex molecular architectures and wide range of biological activities.[1][2] Among these, the daphnicyclidin subclass is characterized by a unique polycyclic skeleton. While research has been conducted on various Daphniphyllum alkaloids, this compound and its derivatives represent a promising, yet relatively underexplored, area for therapeutic development.

Preliminary studies on related Daphniphyllum alkaloids have revealed significant biological activities, including cytotoxic effects against various cancer cell lines and anti-HIV potential, highlighting the therapeutic promise of this compound class. For instance, daphnilongeridine (B1159034) has demonstrated cytotoxicity against several tumor cell lines with IC50 values ranging from 2.4 to 9.7 µM.[3] Furthermore, daphnezomine W exhibited moderate cytotoxicity against the HeLa cell line with an IC50 of 16.0 μg/mL, and daphnioldhanol A showed weak cytotoxicity against the same cell line with an IC50 of 31.9 μM.[4][5] Notably, dcalycinumine A has been reported to inhibit the proliferation, migration, and invasion of nasopharyngeal cancer cells, and to promote apoptosis.[2] These findings underscore the potential of Daphniphyllum alkaloids as a source for novel anticancer drug candidates.

This document aims to provide a detailed guide for researchers interested in the design, synthesis, and evaluation of novel this compound derivatives for drug discovery.

Synthesis of this compound Derivatives

The complex polycyclic structure of this compound presents a significant synthetic challenge. However, progress has been made in the synthesis of the core ring systems of related Daphniphyllum alkaloids, which can serve as a foundation for the development of synthetic routes to this compound and its derivatives.

General Synthetic Strategy

The total synthesis of Daphniphyllum alkaloids is a complex endeavor that has attracted the attention of many synthetic chemists.[1][2] A common approach involves the construction of the key tri-, tetra-, or pentacyclic core structures, followed by functional group manipulations to introduce desired modifications. For example, the synthesis of the ABC tricyclic system of the related Daphnicyclidin A has been reported, providing a potential blueprint for accessing the core of this compound.[6]

Key Synthetic Reactions and Strategies:

  • Intramolecular Cycloadditions: These reactions are powerful tools for the construction of the complex polycyclic systems found in Daphniphyllum alkaloids.

  • Radical Cyclizations: These can be employed to form key C-C bonds and construct the intricate ring systems.

  • Rearrangement Reactions: Biomimetic rearrangements can be utilized to access the unique skeletal frameworks of these natural products.

Protocol: Illustrative Synthesis of a Daphnicyclidin Core Structure

This protocol is a generalized representation based on synthetic strategies for related Daphniphyllum alkaloids and should be adapted and optimized for specific target derivatives.

Objective: To synthesize a key intermediate possessing the core polycyclic skeleton of this compound.

Materials:

  • Starting materials (e.g., functionalized cyclohexenone)

  • Reagents for key transformations (e.g., Grignard reagents, organolithium reagents, transition metal catalysts)

  • Anhydrous solvents (e.g., THF, DCM, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of a Functionalized Precursor: Begin with a readily available starting material, such as a substituted carvone (B1668592) derivative, and perform a series of reactions to introduce the necessary functional groups and stereocenters for the subsequent cyclization steps.

  • Construction of the Polycyclic Core: Employ a key intramolecular reaction, such as a Diels-Alder or a [5+2] cycloaddition, to form the fused ring system. This step is often the most critical and challenging part of the synthesis.

  • Functional Group Interconversion and Derivatization: Once the core structure is established, perform a series of functional group manipulations to install the desired substituents. This may involve oxidations, reductions, protections, and deprotections.

  • Purification and Characterization: Purify the synthesized compounds at each step using column chromatography. Characterize the structure and purity of the final derivatives using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Evaluation of this compound Derivatives

The evaluation of the biological activity of newly synthesized this compound derivatives is crucial for identifying promising lead compounds. Based on the known activities of related Daphniphyllum alkaloids, initial screening should focus on cytotoxicity against a panel of cancer cell lines.

Data Presentation: Cytotoxic Activities of Related Daphniphyllum Alkaloids
Compound NameCell LineActivityIC50 ValueReference
Daphnezomine WHeLaModerate Cytotoxicity16.0 µg/mL[4]
Daphnioldhanol AHeLaWeak Cytotoxicity31.9 µM[5]
DaphnilongeridineVarious Tumor Cell LinesCytotoxicity2.4 - 9.7 µM[3]
Dcalycinumine ANasopharyngeal Cancer CellsAntiproliferative, Pro-apoptoticNot specified[2]
Experimental Protocols

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, Jurkat, L1210, KB)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the compounds to the wells, ensuring the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of action is critical for the rational design and optimization of drug candidates. While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the pro-apoptotic activity observed for related alkaloids suggests that they may trigger programmed cell death.

Postulated Signaling Pathway for Cytotoxicity

Based on the known mechanisms of other cytotoxic alkaloids, it is plausible that this compound derivatives induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. A potential mechanism involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins and caspases.

Diagram of a Postulated Apoptotic Pathway:

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell Cancer Cell cluster_pathways Apoptotic Pathways This compound\nDerivative This compound Derivative Cellular Stress Cellular Stress This compound\nDerivative->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Bax/Bak Activation Bax/Bak Activation Mitochondrion->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Postulated intrinsic apoptotic pathway induced by this compound derivatives.

Experimental Workflow for Mechanism of Action Studies

To investigate the signaling pathways involved in the cytotoxic effects of this compound derivatives, a series of molecular biology and biochemistry experiments can be performed.

Diagram of the Experimental Workflow:

MOA_Workflow cluster_assays Initial Characterization cluster_pathway Pathway Elucidation cluster_target Advanced Studies Active this compound\nDerivative Active this compound Derivative Treat Cancer Cells Treat Cancer Cells Active this compound\nDerivative->Treat Cancer Cells Apoptosis Assays Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) Treat Cancer Cells->Apoptosis Assays Western Blot Analysis Western Blot Analysis (Bcl-2 family proteins, Caspases, p53) Treat Cancer Cells->Western Blot Analysis Target Identification Target Identification (Pull-down assays, Omics approaches) Western Blot Analysis->Target Identification

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The development of this compound derivatives presents a compelling opportunity for the discovery of novel anticancer agents. The structural complexity and potent biological activities of the broader Daphniphyllum alkaloid family provide a strong rationale for further investigation into this specific subclass.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis of a focused library of this compound derivatives and the systematic evaluation of their structure-activity relationships will be crucial for identifying key pharmacophoric features and optimizing potency and selectivity.

  • Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. This knowledge will be invaluable for rational drug design and for predicting potential therapeutic applications and side effects.

  • In Vivo Efficacy Studies: Promising lead compounds identified from in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity in a more physiologically relevant setting.

By following the guidelines and protocols outlined in this document, researchers can contribute to unlocking the full therapeutic potential of this compound and its derivatives in the ongoing search for new and effective cancer treatments.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Daphnicyclidin Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of daphnicyclidin alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural challenges in the total synthesis of daphnicyclidin alkaloids?

A1: The primary structural challenges stem from their complex, polycyclic architectures. Many daphnicyclidin-type alkaloids feature intricate fused ring systems, such as the [7-6-5-7-5-5] hexacyclic core of daphnillonin B and the strained 8-azatricyclo[4.2.1.04,8]nonane ring system in related calyciphylline F.[1][2][3] The construction of these caged structures, often containing multiple contiguous stereocenters and quaternary carbons, presents a significant synthetic hurdle.[3]

Q2: Which synthetic strategies have proven most effective for constructing the core skeleton of daphnicyclidin and related alkaloids?

A2: Several advanced synthetic strategies have been successfully employed. These include:

  • Intramolecular Cycloadditions: Diels-Alder[4][5] and [5+2] cycloaddition reactions are powerful methods for rapidly building the complex polycyclic core.[2][5]

  • Radical Cyclizations: N-centered radical tandem cyclizations have been used to efficiently construct tricyclic intermediates.[6]

  • Pauson-Khand Reaction: This reaction has been effectively used for the diastereoselective synthesis of fused ring systems within these molecules.[2]

  • Rearrangement Reactions: Unique rearrangement strategies, such as the Wagner-Meerwein-type rearrangement, have been pivotal in assembling the correct hexacyclic framework from a different precursor skeleton.[2]

  • Palladium-Catalyzed Reactions: Pd-catalyzed enolate α-vinylation and Heck reactions have been key steps in forming crucial C-C bonds.[7][8]

Q3: Are there any known issues with protecting group strategies for these syntheses?

A3: Yes, issues with protecting groups can arise, particularly when dealing with sterically hindered functional groups. For example, the protection of a cyclopentenone carbonyl as a ketal has proven difficult.[4] In such cases, an alternative strategy, such as reduction to a protected hydroxyl group (e.g., using Luche reduction followed by silylation), may be necessary to avoid undesired side reactions during subsequent transformations.[4]

Troubleshooting Guides

Problem 1: Low Yield or Failure in the Construction of the Polycyclic Core via Cyclization
Symptom Possible Cause Suggested Solution
Complex mixture of diastereomers from thermal intramolecular Diels-Alder reaction. Thermal conditions are not providing adequate stereocontrol.Employ a Lewis acid catalyst, such as Et2AlCl, to promote a more stereoselective cycloaddition. This has been shown to significantly improve the diastereomeric ratio.[4]
Failure of epoxide opening after metalation of a vinyl iodide. The reaction temperature may be insufficient, or the substrate may be prone to decomposition at higher temperatures.If increasing the temperature leads to complex mixtures, consider modifying the substrate. Protecting a nearby carbonyl group as a silyl (B83357) ether, for instance, can alter the reactivity and prevent side reactions.[4]
Low yield in intramolecular Heck cyclization. The choice of catalyst, ligand, and reaction conditions is critical and substrate-dependent.Screen different palladium sources (e.g., Pd(PPh3)4), bases (e.g., Et3N), and solvents (e.g., DMF). Optimization of temperature and reaction time is also crucial for success.[5]
Problem 2: Difficulties with Stereoselective Transformations
Symptom Possible Cause Suggested Solution
Unselective reduction of a hindered diene ester. Standard catalytic hydrogenation or common conjugate reduction reagents are ineffective due to steric hindrance.Explore alternative, highly chemoselective and diastereoselective hydrogenation conditions that may exploit subtle structural features of the substrate to achieve the desired stereochemistry.[4] Strongly basic conditions like dissolving metal reductions should be avoided as they can lead to complex product mixtures.[4]
Poor stereocontrol in the formation of a quaternary carbon center. The chosen method may not provide sufficient facial selectivity for the nucleophilic or electrophilic attack.Consider strategies that utilize substrate control, such as a radical cyclization cascade, which can be highly stereoselective.[8][9] Alternatively, an intramolecular aldol (B89426) reaction can be employed to construct the quaternary center with high diastereoselectivity.[1]
Problem 3: Challenges with Specific Functional Group Manipulations
Symptom Possible Cause Suggested Solution
Acylation of a sterically hindered carbonyl group is unsuccessful. The carbonyl is not sufficiently electrophilic or is sterically inaccessible for direct acylation.A two-step sequence involving an aldol reaction with an appropriate aldehyde (e.g., acetaldehyde) followed by oxidation (e.g., with DMP) can be an effective alternative to direct acylation.[4]
Stille carbonylation of a sterically encumbered vinyl triflate proceeds with low yield. The steric hindrance around the reaction center is impeding the catalytic cycle.This transformation has been shown to be highly effective, suggesting that careful optimization of the palladium catalyst, CO pressure, and temperature is key to achieving high yields.[4]

Key Experimental Protocols

1. Lewis Acid-Promoted Intramolecular Diels-Alder Cycloaddition

  • Reaction: To a solution of the triene precursor in an appropriate solvent (e.g., CH2Cl2) at low temperature (e.g., -78 °C), add a solution of Et2AlCl.

  • Monitoring: Stir the reaction mixture at low temperature and monitor the progress by TLC.

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3), and extract the product with an organic solvent.

  • Purification: Purify the resulting cycloadducts by column chromatography.

  • Observation: This method has been reported to significantly improve the diastereoselectivity of the cycloaddition compared to thermal conditions.[4]

2. One-Pot Nazarov Cyclization/Proto-desilylation

  • Application: This sequence is used to complete a five-membered ring (ring E in calyciphylline N synthesis) and activate a silicon moiety for subsequent oxidation.[4]

  • Procedure: A detailed protocol for this specific transformation would be highly substrate-dependent and requires careful optimization of the Lewis acid for the Nazarov cyclization and the conditions for the subsequent proto-desilylation.

Quantitative Data Summary

Transformation Substrate Type Reagents/Conditions Yield Reference
Luche Reduction & SilylationCyclopentenoneNaBH4, CeCl3·7H2O, MeOH; then TBSCl76% (2 steps)[4]
Arylsilane FormationHindered Carbonyl4-MeOPhLi95%[4]
Mitsunobu ReactionArylsilanePhthalimide, DEAD, PPh399%[4]
Vinyl Triflate FormationKetoneKHMDS, PhN(Tf)273%[4]
Stille CarbonylationVinyl TriflatePd catalyst, CO"Excellent"[4]
Grubbs II Catalyzed RCMDieneGrubbs II catalyst80%[5]
Heck CyclizationAlkene and Aryl HalidePd(PPh3)4, Et3N, DMF, 100 °C"Excellent"[5]

Visualizations

logical_relationship cluster_challenges Core Synthetic Challenges cluster_strategies Key Synthetic Strategies Challenge1 Complex Polycyclic Core (e.g., [7-6-5-7-5-5]) Strategy1 Intramolecular Cycloadditions (Diels-Alder, [5+2]) Challenge1->Strategy1 Addresses core complexity Strategy3 Rearrangements (Wagner-Meerwein) Challenge1->Strategy3 Reassembles framework Challenge2 Stereocontrol (Multiple & Quaternary Centers) Challenge2->Strategy1 Sets multiple stereocenters Strategy2 Radical Cyclizations Challenge2->Strategy2 Forms stereogenic centers Challenge3 Hindered Group Reactivity (Reductions, Acylations) Strategy4 Metal-Catalyzed Cross-Coupling (Heck, Stille) Challenge3->Strategy4 Overcomes steric hindrance

Caption: Logical relationship between synthetic challenges and key strategies.

experimental_workflow Start Sterically Hindered Cyclopentenone Step1 Problem: Direct Ketalization Fails Start->Step1 Step2 Solution: Two-Step Protection Step1->Step2 Step3 1. Luche Reduction (NaBH4, CeCl3) Step2->Step3 Execute Step 1 Step4 2. Silylation (TBSCl) Step3->Step4 Execute Step 2 End Protected Hydroxyl Group (Ready for next step) Step4->End

Caption: Troubleshooting workflow for protecting a hindered carbonyl.

References

Technical Support Center: Troubleshooting NMR Signal Overlap in Complex Alkaloid Structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap in the structural elucidation of complex alkaloids.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a newly isolated alkaloid shows a dense, overlapping region of signals, making it impossible to assign individual protons. What is the first step I should take?

A1: Severe signal overlap in ¹H NMR spectra of complex molecules like alkaloids is a common issue.[1][2] The recommended first step is to employ two-dimensional (2D) NMR techniques.[3][4][5] These experiments disperse the signals into a second dimension, significantly enhancing resolution and revealing correlations between nuclei that are obscured in the 1D spectrum.[3][6]

Q2: I've run standard 2D NMR experiments (COSY, HSQC), but key correlations are still ambiguous due to overlapping cross-peaks. What advanced techniques can I use?

A2: When standard 2D NMR is insufficient, several advanced methods can provide the necessary resolution:

  • Higher-Field Spectrometers: If accessible, re-running the sample on a spectrometer with a higher magnetic field strength (e.g., 800 MHz vs. 500 MHz) will increase the chemical shift dispersion, often resolving the overlap.[4]

  • Pure Shift NMR: This technique simplifies complex spectra by collapsing J-coupling multiplets into single peaks, dramatically increasing resolution.[7][8][9][10][11] This can be particularly effective for separating overlapping multiplets in crowded spectral regions.[9]

  • Non-Uniform Sampling (NUS): NUS is an acquisition method that can significantly enhance resolution in the indirect dimension of 2D experiments without a prohibitive increase in experiment time.[12][13][14] It can also be used to reduce data collection time.[12][15]

  • Three-Dimensional (3D) NMR: For exceptionally complex structures, 3D NMR experiments (e.g., HSQC-TOCSY) can be employed to further separate signals across three frequency dimensions.

Q3: Can I improve signal resolution without changing the NMR experiment itself?

A3: Yes, optimizing sample preparation and experimental conditions can significantly reduce peak overlap.[16] Consider the following:

  • Solvent Effects: The choice of deuterated solvent can alter the chemical shifts of protons due to varying solute-solvent interactions.[17][18][19] Acquiring spectra in different solvents (e.g., benzene-d₆, methanol-d₄, in addition to chloroform-d₃) can often resolve overlapping signals.[4][5][17][20]

  • Temperature Variation: For molecules exhibiting conformational exchange, acquiring spectra at different temperatures can either sharpen signals by favoring a single conformer at low temperatures or by averaging signals at higher temperatures.[5][21]

  • Lanthanide Shift Reagents (LSRs): These paramagnetic compounds can be added to the NMR sample to induce large chemical shifts in nearby protons.[22][23][24][25][26] The magnitude of the shift is dependent on the distance from the LSR's metal center, which can effectively spread out overlapping signals.[25]

Q4: My alkaloid sample is available in very limited quantities. How can I obtain high-quality data and overcome signal overlap with a small amount of material?

A4: For mass-limited samples, maximizing sensitivity is crucial.

  • Cryoprobes: Using a cryogenically cooled NMR probe can enhance the signal-to-noise ratio by a factor of 3-4 compared to a standard room temperature probe.[27][28][29] This allows for the acquisition of high-quality data on much smaller sample quantities or in a shorter amount of time.[27][30]

  • Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) can increase the effective concentration of your sample, leading to improved sensitivity.

Q5: What data processing techniques can help in resolving overlapping signals?

A5: Advanced data processing can often extract more information from your raw NMR data.[31]

  • Deconvolution Algorithms: These mathematical methods can be used to separate and resolve partially overlapping peaks.[16]

  • Linear Prediction: This technique can be used to extend the free induction decay (FID) in the indirect dimension of 2D experiments, leading to enhanced resolution.

  • Multivariate Methods: For complex mixtures, multivariate statistical methods can help to deconvolute the spectra of individual components.[32]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Overlapping Signals

This guide provides a step-by-step workflow for tackling signal overlap in complex alkaloid structures.

Troubleshooting_Workflow start Start: Overlapping Signals Observed step1 Run Standard 2D NMR (COSY, HSQC, HMBC) start->step1 decision1 Are key signals resolved? step1->decision1 step2a Optimize Sample Conditions: - Change Solvent - Vary Temperature - Use Lanthanide Shift Reagents decision1->step2a No end_resolved Structure Elucidation decision1->end_resolved Yes decision2 Is resolution sufficient? step2a->decision2 step2b Employ Advanced NMR Techniques step3 Advanced Acquisition: - Non-Uniform Sampling (NUS) - Pure Shift NMR step2b->step3 end_unresolved Consult NMR Specialist step2b->end_unresolved decision2->step2b No decision2->end_resolved Yes step4 Advanced Hardware: - Higher Field Spectrometer - Cryoprobe step3->step4 step5 Advanced Processing: - Deconvolution - Linear Prediction step4->step5 step5->end_resolved

Caption: A workflow for systematically addressing NMR signal overlap.

Guide 2: Selecting the Appropriate 2D NMR Experiment

The choice of 2D NMR experiment is critical for resolving specific types of overlap.

Experiment_Selection problem Problem: Signal Overlap proton_proton Overlapping Proton Multiplets problem->proton_proton proton_hetero Overlapping Proton and Attached Heteroatom Signals problem->proton_hetero long_range Establishing Connectivity Across Quaternary Carbons problem->long_range spatial Determining Stereochemistry and 3D Structure problem->spatial cosy COSY / TOCSY proton_proton->cosy Identifies J-coupled protons hsqc HSQC / HMQC proton_hetero->hsqc Correlates protons to directly bonded ¹³C or ¹⁵N hmbc HMBC long_range->hmbc Shows 2-3 bond correlations between H and C noesy NOESY / ROESY spatial->noesy Identifies protons close in space

Caption: A guide to selecting 2D NMR experiments based on the specific structural question.

Data Presentation

Table 1: Comparison of Techniques for Resolution Enhancement
TechniquePrincipleTypical Resolution GainAdvantagesDisadvantages
Higher Magnetic Field Increases chemical shift dispersionProportional to field strength increaseUniversal improvement for all signalsHigh cost and limited availability
2D NMR Spreads signals into a second frequency dimension[3]HighReveals connectivity, resolves severe overlapLonger experiment times
Non-Uniform Sampling (NUS) Sparsely samples the indirect dimension[12][33]2-4x or more in indirect dimension[14]Enhances resolution with minimal time penalty[14]Can introduce artifacts if sampling is too sparse
Pure Shift NMR Collapses J-coupling multiplets to singlets[7][10]HighDrastically simplifies spectra, excellent for crowded regionsCan have lower sensitivity, potential for artifacts
Lanthanide Shift Reagents Induce paramagnetic shifts in nearby nuclei[22][23][24]Variable, can be very high locallySimple to implement, targets specific regions of the moleculeCan cause line broadening, requires a Lewis basic site
Cryoprobe Reduces thermal noise in the detector electronics[28][29]Indirect (improves S/N by 3-4x)[27][29]Massive sensitivity gain, ideal for small samplesHigh initial and maintenance cost

Experimental Protocols

Protocol 1: Using a Lanthanide Shift Reagent (LSR)

This protocol describes the use of tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) to resolve overlapping proton signals.[22][23]

1. Sample Preparation:

  • Dissolve a known amount of the alkaloid (e.g., 0.05 mmol) in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[23]
  • Acquire a standard ¹H NMR spectrum of the pure compound.

2. Titration with LSR:

  • Prepare a stock solution of the LSR (e.g., Eu(dpm)₃) in the same deuterated solvent.
  • Add a small, measured aliquot of the LSR stock solution to the NMR tube to achieve a specific molar ratio (e.g., 0.125 [LSR]/[substrate]).[23]
  • Gently mix the sample and acquire another ¹H NMR spectrum.

3. Data Acquisition and Analysis:

  • Repeat step 2 with increasing amounts of the LSR (e.g., molar ratios of 0.25, 0.5, 0.75) and acquire a spectrum at each step.[23]
  • Monitor the chemical shift changes of the signals of interest. Protons closer to the binding site of the LSR on the alkaloid will experience larger downfield shifts.
  • Plot the induced chemical shift (Δδ) versus the [LSR]/[substrate] molar ratio to help in assigning protons.

Protocol 2: Setting up a Non-Uniform Sampling (NUS) Experiment

This protocol outlines the basic steps for setting up a 2D experiment with NUS on a Bruker spectrometer with TopSpin software.[12]

1. Standard 2D Experiment Setup:

  • Set up your desired 2D experiment (e.g., HSQC, HMBC) as you would for uniform sampling. Optimize all parameters such as spectral widths, pulse lengths, and number of scans.

2. Enable NUS:

  • In the acquisition parameters (acqu), locate the FnTYPE parameter.
  • Change FnTYPE from traditional to non-uniform_sampling.

3. Set Sampling Sparsity:

  • Navigate to the NUS parameter set.
  • Set the NusAMOUNT (percentage of points to be sampled). A common starting point is 50%, which will halve the experiment time.[12] For resolution enhancement, you can increase the number of increments in the indirect dimension (NI) and use a lower sampling percentage to keep the experiment time reasonable.
  • Avoid overly aggressive sparse sampling (e.g., <25%) for small molecules, as it can lead to artifacts.[12]

4. Acquisition and Processing:

  • Start the acquisition. The spectrometer will collect data only at the time points specified in the NUS schedule.
  • Process the data using an appropriate reconstruction algorithm (e.g., compressed sensing) which is typically integrated into the processing software. This will reconstruct the full 2D spectrum from the sparsely collected data.[33]

References

Technical Support Center: Refinement of Purification Methods for Minor Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for minor Daphniphyllum alkaloids.

General Workflow for Purification of Minor Daphniphyllum Alkaloids

The purification of minor Daphniphyllum alkaloids from a crude plant extract is a multi-step process that requires careful optimization at each stage to maximize yield and purity. The general workflow involves extraction, preliminary separation, and fine purification, often employing various chromatographic techniques.

Purification_Workflow Crude Plant Material Crude Plant Material Extraction Extraction Crude Plant Material->Extraction Crude Alkaloid Extract Crude Alkaloid Extract Extraction->Crude Alkaloid Extract Preliminary Separation (e.g., Column Chromatography) Preliminary Separation (e.g., Column Chromatography) Crude Alkaloid Extract->Preliminary Separation (e.g., Column Chromatography) Enriched Fractions Enriched Fractions Preliminary Separation (e.g., Column Chromatography)->Enriched Fractions Fine Purification (e.g., Prep-HPLC, HSCCC) Fine Purification (e.g., Prep-HPLC, HSCCC) Enriched Fractions->Fine Purification (e.g., Prep-HPLC, HSCCC) Isolated Minor Alkaloids Isolated Minor Alkaloids Fine Purification (e.g., Prep-HPLC, HSCCC)->Isolated Minor Alkaloids Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolated Minor Alkaloids->Structural Elucidation (NMR, MS)

Caption: General workflow for the purification of minor Daphniphyllum alkaloids.

Troubleshooting Guides

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Question: My Prep-HPLC runs for minor Daphniphyllum alkaloids are showing poor resolution and peak tailing. What are the likely causes and solutions?

Answer:

Poor resolution and peak tailing in Prep-HPLC are common issues when purifying minor alkaloids from a complex mixture. The primary causes and potential solutions are outlined below:

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the optimal sample load for your column.

  • Inappropriate Mobile Phase: The mobile phase composition is critical for achieving good separation.

    • Solution:

      • Solvent Strength: Adjust the ratio of organic solvent to aqueous buffer. For reverse-phase HPLC, increasing the aqueous component can improve the retention and separation of polar alkaloids.

      • pH: The ionization state of alkaloids is pH-dependent. Adding a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring consistent protonation of the alkaloids. Conversely, for basic alkaloids, a mobile phase with a higher pH (using a buffer like ammonium (B1175870) bicarbonate) might be beneficial.

      • Additives: For severe tailing of basic compounds like alkaloids on silica-based columns, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can block active silanol (B1196071) groups and improve peak symmetry.[1]

  • Column Contamination or Degradation: The column's stationary phase can become contaminated or degrade over time, leading to poor performance.

    • Solution:

      • Washing: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of the organic mobile phase) to remove strongly retained compounds.

      • Guard Column: Use a guard column to protect the analytical column from contaminants in the sample.

      • Column Replacement: If washing does not restore performance, the column may need to be replaced.

Quantitative Data Example: Effect of Mobile Phase Modifier on Peak Asymmetry

Mobile Phase ModifierPeak Asymmetry Factor (As) of Minor Alkaloid X
None2.5
0.1% Formic Acid1.8
0.1% Trifluoroacetic Acid1.5
0.1% Triethylamine1.2

Experimental Protocol: Optimization of Prep-HPLC for Minor Alkaloid Separation

  • Initial Scouting:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 100 µL of a 10 mg/mL solution of the enriched fraction.

  • Method Optimization:

    • Based on the initial scouting run, adjust the gradient to improve the resolution of the target minor alkaloids. A shallower gradient around the elution time of the target compounds can enhance separation.

    • If peak tailing is observed, add 0.1% TEA to the mobile phase and re-evaluate the separation.

    • Perform a loading study by injecting increasing amounts of the sample (e.g., 5 mg, 10 mg, 20 mg) to determine the maximum sample load that maintains good resolution.

  • Fraction Collection:

    • Once the method is optimized, perform preparative runs and collect fractions corresponding to the peaks of interest.

    • Analyze the collected fractions by analytical HPLC to assess purity.

  • Post-Run Column Care:

    • After the preparative runs, wash the column with a high percentage of the organic solvent to remove any strongly retained compounds.

    • Store the column in an appropriate solvent as recommended by the manufacturer.

High-Speed Counter-Current Chromatography (HSCCC)

Question: I am struggling to find a suitable two-phase solvent system for the separation of my target minor Daphniphyllum alkaloids using HSCCC. How can I systematically select an optimal solvent system?

Answer:

The selection of an appropriate two-phase solvent system is the most critical step for a successful HSCCC separation. The goal is to find a system where the target alkaloids have partition coefficients (K values) ideally between 0.5 and 2.0.

  • Systematic Solvent System Selection:

    • Literature Review: Start by reviewing published HSCCC separations of alkaloids with similar structures. This can provide a good starting point for solvent system selection.

    • Shake-Flask Method for K Value Determination:

      • Prepare a series of two-phase solvent systems. A common starting point for alkaloids is a hexane-ethyl acetate-methanol-water (HEMWat) system with varying ratios.

      • Dissolve a small amount of the enriched alkaloid fraction in a known volume of the equilibrated two-phase system.

      • Shake the mixture vigorously and allow the layers to separate.

      • Analyze the concentration of the target alkaloids in both the upper and lower phases by analytical HPLC.

      • Calculate the partition coefficient (K) as: K = (concentration in the stationary phase) / (concentration in the mobile phase).

    • Fine-Tuning the Solvent System:

      • If the K value is too low (compounds elute too quickly), increase the polarity of the stationary phase or decrease the polarity of the mobile phase.

      • If the K value is too high (compounds are too retained), decrease the polarity of the stationary phase or increase the polarity of the mobile phase.

Quantitative Data Example: K Values of Minor Alkaloids in Different Solvent Systems

Solvent System (Hexane:EtOAc:MeOH:H2O)K Value of Minor Alkaloid YK Value of Minor Alkaloid Z
5:5:3:70.30.5
5:5:4:60.81.2
5:5:5:52.12.9

Experimental Protocol: HSCCC Separation of Minor Alkaloids

  • Solvent System Preparation:

    • Based on the shake-flask experiments, select the optimal solvent system (e.g., Hexane (B92381):EtOAc:MeOH:H2O at a 5:5:4:6 ratio).

    • Prepare a sufficient volume of the solvent system, mix thoroughly in a separatory funnel, and allow the phases to equilibrate at room temperature.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the stationary phase (typically the upper phase for reverse-phase mode).

    • Pump the mobile phase (the lower phase) through the column at the desired flow rate until hydrostatic equilibrium is reached.

  • Sample Injection and Separation:

    • Dissolve the enriched alkaloid fraction in a mixture of the upper and lower phases and inject it into the system.

    • Continue pumping the mobile phase and collect fractions at regular intervals.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical HPLC to determine the elution profile of the target minor alkaloids.

    • Combine the pure fractions containing the target compounds.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the isolated minor alkaloids.

HSCCC_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Poor Separation Poor Separation Inappropriate K Value Inappropriate K Value Poor Separation->Inappropriate K Value Emulsion Formation Emulsion Formation Poor Separation->Emulsion Formation Low Stationary Phase Retention Low Stationary Phase Retention Poor Separation->Low Stationary Phase Retention Systematic Solvent Selection Systematic Solvent Selection Inappropriate K Value->Systematic Solvent Selection Adjust Solvent System Polarity Adjust Solvent System Polarity Inappropriate K Value->Adjust Solvent System Polarity Filter Sample and Solvents Filter Sample and Solvents Emulsion Formation->Filter Sample and Solvents Optimize Rotational Speed and Flow Rate Optimize Rotational Speed and Flow Rate Low Stationary Phase Retention->Optimize Rotational Speed and Flow Rate

Caption: Troubleshooting logic for poor HSCCC separation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction method for minor Daphniphyllum alkaloids?

A1: A common and effective method is sequential extraction with solvents of increasing polarity. Start with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by a medium-polarity solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to extract the free alkaloids. Finally, an extraction with methanol (B129727) can recover more polar alkaloids. An alternative is an acid-base extraction, where the plant material is first extracted with an acidified aqueous solution to protonate the alkaloids and bring them into the aqueous phase. After filtration, the aqueous extract is basified, and the free alkaloids are extracted with an organic solvent.[2][3]

Q2: How can I deal with the low abundance of minor alkaloids, which makes their detection and isolation challenging?

A2: To address the low abundance of minor alkaloids, consider the following strategies:

  • Scale-up Extraction: Start with a larger quantity of plant material to increase the absolute amount of the minor alkaloids in the crude extract.

  • Enrichment Steps: Use techniques like solid-phase extraction (SPE) to selectively enrich the alkaloid fraction and remove bulk impurities before fine purification.

  • Sensitive Analytical Techniques: Employ highly sensitive analytical methods like UPLC-MS/MS for the detection and quantification of minor components to guide the purification process.

Q3: My isolated minor alkaloid is not crystallizing. What can I do?

A3: Crystallization can be challenging, especially for minor compounds that may have co-eluted with impurities. Here are some techniques to try:

  • Solvent Selection: Experiment with different solvent systems. A good starting point is to dissolve the compound in a good solvent and then slowly add an anti-solvent in which the compound is poorly soluble.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.

  • Vapor Diffusion: Place a small vial containing your dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, inducing crystallization.

  • Seeding: If you have a few small crystals, you can use them to seed a supersaturated solution of your compound to promote further crystal growth.

  • Purity: Ensure your compound is of high purity (>98%), as impurities can inhibit crystallization. If necessary, perform an additional purification step.

Q4: How can I confirm the structure of a newly isolated minor Daphniphyllum alkaloid?

A4: The definitive structural elucidation of a new natural product requires a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for determining the connectivity and stereochemistry of the molecule. This includes 1D NMR (¹H and ¹³C) and 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY.

  • X-ray Crystallography: If you can obtain a single crystal of sufficient quality, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[4]

References

Validation & Comparative

Benchmarking Synthetic Efficiency: A Comparative Guide to Daphnicyclidin Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The intricate, polycyclic architecture of the daphnicyclidin alkaloids has presented a formidable challenge to the synthetic chemistry community for decades. These natural products, with their unique cage-like structures and significant biological activities, are attractive targets for total synthesis. This guide provides a comparative analysis of two recent and distinct synthetic routes to the daphnicyclidin core, offering a detailed look at their respective efficiencies, key chemical transformations, and experimental protocols. The strategies developed by the research groups of Chuang-Chuang Li and Ang Li for the synthesis of daphnicyclidin-type alkaloids serve as the basis for this comparison.

Route 1: Convergent Assembly via Cycloadditions and Radical Cyclization (C.-C. Li, 2023)

The first total synthesis of the daphnicyclidin-type alkaloid (±)- and (−)-daphnillonin B was reported by the group of Chuang-Chuang Li.[1][2][3] Their strategy hinges on a convergent approach, assembling key fragments through a series of powerful cycloaddition and radical cyclization reactions. This route is notable for its diastereoselective construction of the complex core.

Synthetic Strategy and Workflow

The synthesis plan is characterized by the strategic formation of the fused and bridged ring systems. The key transformations include a mild type I intramolecular [5+2] cycloaddition to form the C/D ring system, a Grubbs II catalyst-mediated radical cyclization to construct the bridged B ring, and a diastereoselective intramolecular Pauson-Khand reaction to forge the E/F rings.[1][2][3] A late-stage Wagner-Meerwein-type rearrangement is then employed to establish the final hexacyclic core.[1]

G cluster_start Starting Materials cluster_core_construction Core Construction cluster_final_steps Final Steps o-cresol (B1677501) o-cresol Cycloaddition Precursor Cycloaddition Precursor o-cresol->Cycloaddition Precursor furan furan furan->Cycloaddition Precursor [5+2] Cycloaddition [5+2] Cycloaddition Cycloaddition Precursor->[5+2] Cycloaddition Type I Radical Cyclization Precursor Radical Cyclization Precursor [5+2] Cycloaddition->Radical Cyclization Precursor Radical Cyclization Radical Cyclization Radical Cyclization Precursor->Radical Cyclization Grubbs II Pauson-Khand Precursor Pauson-Khand Precursor Radical Cyclization->Pauson-Khand Precursor Pauson-Khand Reaction Pauson-Khand Reaction Pauson-Khand Precursor->Pauson-Khand Reaction Hexacyclic Intermediate Hexacyclic Intermediate Pauson-Khand Reaction->Hexacyclic Intermediate Wagner-Meerwein Rearrangement Wagner-Meerwein Rearrangement Hexacyclic Intermediate->Wagner-Meerwein Rearrangement Daphnillonin B Daphnillonin B Wagner-Meerwein Rearrangement->Daphnillonin B

Synthetic workflow for daphnillonin B by the Li group.
Key Experimental Protocols

Intramolecular [5+2] Cycloaddition: The formation of the [5-7] fused C/D ring system is a crucial step. The precursor, derived from an Achmatowicz rearrangement, undergoes a mild, one-pot cycloaddition upon treatment with Boc₂O and DMAP, followed by Et₃N in DCM at room temperature.[1] This reaction proceeds with high diastereoselectivity.

Radical Cyclization: To a solution of the radical precursor and vinylcyclopropane (B126155) in degassed toluene (B28343) is added Grubbs II catalyst. The reaction mixture is heated to 110 °C for 12 hours. This radical cyclization constructs the bridged B ring.

Intramolecular Pauson-Khand Reaction: The enyne precursor is dissolved in 1,2-dichloroethane, and Co₂(CO)₈ is added. The reaction is stirred at room temperature for 2 hours, followed by the addition of N-methylmorpholine N-oxide (NMO) and stirring for another 12 hours. This reaction diastereoselectively forms the [5-5] fused E/F ring system.

Route 2: Biomimetic Approach to Daphnicyclidin D (Ang Li, 2023)

A divergent and biomimetic strategy was developed by Ang Li's group to access four classes of Daphniphyllum alkaloids, including the daphnicyclidin D-type.[4][5] This approach is inspired by the presumed biosynthetic pathways of these natural products and showcases a unified strategy for the synthesis of structurally diverse family members.

Synthetic Strategy and Workflow

The core of this strategy revolves around a late-stage diversification from a common intermediate. The synthesis begins with the construction of a key tricyclic core, which is then elaborated to a pivotal pentacyclic intermediate. From this intermediate, biomimetic transformations, including rearrangements and redox reactions, are employed to access the different alkaloid skeletons. The synthesis of the daphnicyclidin D core involves a key skeletal rearrangement and functional group manipulations.

G cluster_start Starting Material cluster_core_construction Core Elaboration cluster_biomimetic_cascade Biomimetic Cascade cluster_final_product Final Product Known Chiral Lactam Known Chiral Lactam Tricyclic Intermediate Tricyclic Intermediate Known Chiral Lactam->Tricyclic Intermediate Pentacyclic Intermediate Pentacyclic Intermediate Tricyclic Intermediate->Pentacyclic Intermediate Skeletal Rearrangement Skeletal Rearrangement Pentacyclic Intermediate->Skeletal Rearrangement Biomimetic Redox Manipulations Redox Manipulations Skeletal Rearrangement->Redox Manipulations Daphnicyclidin D Daphnicyclidin D Redox Manipulations->Daphnicyclidin D

Biomimetic synthetic workflow to daphnicyclidin D by the Li group.
Key Experimental Protocols

Construction of the Tricyclic Core: The synthesis commences from a known chiral lactam, which is elaborated over several steps to a key tricyclic intermediate. This sequence involves standard transformations such as alkylations, reductions, and cyclizations.

Formation of the Pentacyclic Intermediate: The tricyclic core is further functionalized and subjected to a key intramolecular reaction to forge the pentacyclic framework. This step is crucial for setting the stage for the subsequent biomimetic transformations.

Biomimetic Skeletal Rearrangement: The pentacyclic intermediate, upon treatment with specific reagents (details of which are in the supporting information of the publication), undergoes a cascade of reactions, including a key skeletal rearrangement, to furnish the core structure of the daphnicyclidin D-type alkaloids. This transformation mimics the proposed biosynthetic pathway.

Synthetic Efficiency Comparison

MetricC.-C. Li Route to Daphnillonin BAng Li Route to Daphnicyclidin D
Target Molecule (±)- and (−)-Daphnillonin BDaphnicyclidin D
Longest Linear Sequence 28 steps[2]Information not available in abstract
Overall Yield 0.045%[2]Information not available in abstract
Key Strategy Convergent, cycloadditions, radical cyclizationDivergent, biomimetic, skeletal rearrangement
Key Reactions Intramolecular [5+2] cycloaddition, Radical cyclization, Pauson-Khand reaction, Wagner-Meerwein rearrangement[1][2][3]Biomimetic cascade, Skeletal rearrangement[4][5]
Starting Materials Commercially available o-cresol and furan[1]Known chiral lactam

Conclusion

Both the convergent strategy of C.-C. Li and the biomimetic approach of Ang Li represent state-of-the-art synthetic solutions to the daphnicyclidin challenge. The C.-C. Li route provides a clear and quantifiable measure of its efficiency with a 28-step linear sequence and a 0.045% overall yield for daphnillonin B.[2] The strength of this approach lies in its use of powerful and predictable bond-forming reactions to assemble the complex core.

For researchers and drug development professionals, the choice between these strategies would depend on the specific goals. For the synthesis of a single, specific daphnicyclidin analogue, a convergent approach like that of C.-C. Li might be preferred for its well-defined and modular nature. However, for the exploration of chemical diversity and the generation of a library of related alkaloids, the divergent, biomimetic strategy of Ang Li offers a compelling and efficient alternative. Both approaches are a testament to the ingenuity of modern synthetic chemistry and provide valuable roadmaps for the future synthesis of this important class of natural products.

References

Comparative Cytotoxicity Analysis of Daphnicyclidin I in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Daphnicyclidin I, a marine-derived alkaloid, has emerged as a compound of interest due to its unique chemical architecture. This guide provides a comparative analysis of the cytotoxic effects of this compound against a panel of human cancer cell lines. For benchmarking purposes, its performance is compared against Paclitaxel, a widely used chemotherapeutic agent. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's in vitro anticancer potential.

Comparative Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and Paclitaxel across various cancer cell lines, offering a direct comparison of their cytotoxic efficacy. Lower IC50 values are indicative of higher potency.

Cell LineCancer TypeThis compound (µM)Paclitaxel (µM)
MCF-7 Breast AdenocarcinomaData Not Available0.01 - 0.1
MDA-MB-231 Breast AdenocarcinomaData Not Available0.01 - 0.1
A549 Lung CarcinomaData Not Available0.01 - 0.1
HeLa Cervical AdenocarcinomaData Not Available0.01 - 0.1
HT-29 Colorectal AdenocarcinomaData Not Available0.01 - 0.1
HepG2 Hepatocellular CarcinomaData Not Available0.1 - 1.0

Note: Specific experimental data for this compound is not currently available in the public domain. The table structure is provided as a template for future data integration.

Experimental Protocols

A standardized methodology is crucial for the accurate and reproducible assessment of cytotoxicity. The following protocol outlines a typical MTT assay used to determine the IC50 values.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound and Paclitaxel (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A serial dilution of this compound and the comparative compound (Paclitaxel) is prepared in the growth medium. The medium from the wells is aspirated, and 100 µL of the medium containing various concentrations of the test compounds is added. Control wells receive medium with DMSO at the same concentration used for the drug dilutions.

  • Incubation: The plates are incubated for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the cytotoxicity assessment using the MTT assay.

G cluster_0 Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (Cell Adherence) A->B C Compound Treatment (this compound / Paclitaxel) B->C D 48-72h Incubation C->D E MTT Addition D->E F 4h Incubation (Formazan Formation) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Signaling Pathway

Natural products often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.

G cluster_1 Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Daphnicyclidin_I This compound (Hypothesized Target) Daphnicyclidin_I->Akt

Caption: The PI3K/Akt/mTOR pathway, a potential target for anticancer agents.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Daphnicyclidin I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Daphnicyclidin I, a member of the complex Daphniphyllum alkaloids. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the known cytotoxic activities of related compounds necessitate stringent safety protocols.[1] Therefore, this compound should be handled as a potent cytotoxic agent. The following guidelines are based on best practices for managing hazardous chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

Due to the potential toxicity of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against accidental skin contact. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes of solutions containing this compound.
Body Protection A disposable, solid-front, back-closure gown with elastic cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization.Minimizes the risk of inhaling fine particles of the cytotoxic compound.

Operational Plan for Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. All operations should be performed in a designated area.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure all necessary PPE is correctly donned before entering the designated handling area.

    • Prepare the work surface by covering it with a disposable, absorbent, plastic-backed liner.

    • Verify that a chemical spill kit is readily accessible.

  • Weighing and Reconstitution:

    • All handling of powdered this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to control airborne particles.

    • Use dedicated spatulas and weighing boats for this compound.

    • When reconstituting the compound, add the solvent slowly and carefully to avoid splashing.

  • Experimental Use:

    • Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" hazard warning.

    • Minimize the generation of aerosols during experimental procedures.

    • Transport all solutions in sealed, secondary containers.

  • Decontamination:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. A suitable decontamination solution (e.g., a high-pH solution or a commercial product for cytotoxic drug inactivation) should be used, followed by a thorough rinse with water.

    • Carefully remove and dispose of the outer pair of gloves immediately after handling is complete.

    • Remove all other PPE before exiting the designated handling area.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, bench liners, and weighing boats, must be placed in a clearly labeled, sealed, and puncture-resistant "Cytotoxic Waste" container.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not mix with other chemical waste streams.
Sharps Waste Any contaminated needles, syringes, or other sharps must be disposed of in a designated "Cytotoxic Sharps" container.

All cytotoxic waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_spill Verify Spill Kit Availability prep_area->prep_spill handle_weigh Weigh Powdered Compound prep_spill->handle_weigh handle_reconstitute Reconstitute in Solvent handle_weigh->handle_reconstitute handle_experiment Perform Experiment handle_reconstitute->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

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